molecular formula C9H13N B13441505 Dextroamphetamine-d5

Dextroamphetamine-d5

Cat. No.: B13441505
M. Wt: 140.24 g/mol
InChI Key: KWTSXDURSIMDCE-YIXPALGISA-N
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Description

Dextroamphetamine-d5 is a deuterated stable isotope of the central nervous system (CNS) stimulant dextroamphetamine, where five hydrogen atoms are replaced with deuterium . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for improving the accuracy and reliability of analyte measurements by correcting for variability during sample preparation and analysis. Dextroamphetamine is a sympathomimetic amine that exerts its primary effects by increasing the levels of the monoamine neurotransmitters dopamine and norepinephrine in the synaptic cleft . It achieves this through multiple mechanisms, including facilitating the release of catecholamines from presynaptic neurons, reuptake inhibition, and functioning as a substrate for the trace amine-associated receptor 1 (TAAR1) . In research settings, dextroamphetamine is a prototypical stimulant studied for its applications in attention deficit hyperactivity disorder (ADHD) and narcolepsy . This compound enables sensitive and precise pharmacokinetic and metabolic studies of dextroamphetamine. Its near-identical chemical structure to the native compound ensures comparable chromatographic behavior, while the mass shift caused by the five deuterium atoms allows for clear distinction in the mass spectrometer. This product is intended for forensic analysis, clinical toxicology, and pharmaceutical research. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N

Molecular Weight

140.24 g/mol

IUPAC Name

(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D

InChI Key

KWTSXDURSIMDCE-YIXPALGISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H]

Canonical SMILES

CC(CC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

What is Dextroamphetamine-d5 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dextroamphetamine-d5, a deuterated analog of dextroamphetamine. This document details its chemical properties, its critical role as an internal standard in analytical methodologies, and the biochemical pathways it influences.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of dextroamphetamine where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of dextroamphetamine. The increased mass of this compound allows for its clear differentiation from the non-labeled drug in mass spectrometry, while its chemical behavior remains nearly identical, making it an ideal internal standard.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for the deuterated form is not extensively published, the properties are expected to be very similar to those of the non-deuterated parent compound, dextroamphetamine.

PropertyValue
Chemical Name (2S)-1-(phenyl-d5)-propan-2-amine
Synonyms d-Amphetamine-d5, (+)-Amphetamine-d5
Molecular Formula C₉H₈D₅N
Molecular Weight 140.24 g/mol
Appearance Colorless oil
Boiling Point ~201.5 °C at 760 mmHg (estimated for dextroamphetamine)
Density ~0.946 g/cm³ (for dextroamphetamine)
Solubility Soluble in organic solvents such as ethanol, methanol (B129727), and chloroform.
pKa ~9.9 (for dextroamphetamine)

Signaling Pathway of Dextroamphetamine

Dextroamphetamine primarily exerts its effects on the central nervous system by increasing the synaptic levels of dopamine (B1211576) and norepinephrine (B1679862). It achieves this by inhibiting the reuptake of these neurotransmitters via the dopamine transporter (DAT) and the norepinephrine transporter (NET), and by promoting their release from presynaptic vesicles. The following diagram illustrates the simplified signaling pathway.

Dextroamphetamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dextro This compound DAT Dopamine Transporter (DAT) Dextro->DAT Inhibits reuptake NET Norepinephrine Transporter (NET) Dextro->NET Inhibits reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dextro->VMAT2 Promotes release Dopamine_vesicle Dopamine Vesicle DAT->Dopamine_vesicle Reuptake Norepinephrine_vesicle Norepinephrine Vesicle NET->Norepinephrine_vesicle Reuptake Dopamine Dopamine Dopamine_vesicle->Dopamine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine D_receptor Dopamine Receptor Dopamine->D_receptor NE_receptor Norepinephrine Receptor Norepinephrine->NE_receptor Signal Postsynaptic Signaling D_receptor->Signal NE_receptor->Signal

Dextroamphetamine's mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of a suitable precursor. A common method involves the catalytic H-D exchange on the aromatic ring of dextroamphetamine or a precursor.

Materials:

  • Dextroamphetamine

  • Deuterium oxide (D₂O)

  • Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas (H₂)

  • Reaction vessel (e.g., sealed tube or autoclave)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine dextroamphetamine and 5-10% (w/w) of Pt/C catalyst.

  • Deuterium Source: Add a sufficient volume of deuterium oxide (D₂O) to dissolve or suspend the starting material.

  • Hydrogenation/Exchange: Seal the vessel and purge with hydrogen gas. The reaction is then stirred at an elevated temperature (e.g., 80-150 °C) for a specified period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the phenyl ring.

  • Work-up: After cooling, the catalyst is removed by filtration (e.g., through Celite). The aqueous solution is then basified and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or distillation to yield pure this compound.

The following diagram outlines the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Dextroamphetamine Reaction Catalytic H-D Exchange (Pt/C, D₂O, H₂) Start->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification End This compound Purification->End

Synthesis workflow for this compound.
Quantification of Dextroamphetamine in Biological Samples using LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of dextroamphetamine in biological matrices such as plasma or urine.

Materials:

  • Biological sample (e.g., plasma, urine)

  • This compound internal standard solution of a known concentration

  • Acetonitrile (B52724) for protein precipitation

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • LC-MS/MS system equipped with a C18 column

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound internal standard solution.

    • Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 300 µL).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both dextroamphetamine and this compound.

      • Example transition for Dextroamphetamine: m/z 136.1 → 119.1

      • Example transition for this compound: m/z 141.1 → 124.1

  • Quantification:

    • Calculate the peak area ratio of the analyte (dextroamphetamine) to the internal standard (this compound).

    • Determine the concentration of dextroamphetamine in the sample by comparing this ratio to a standard curve prepared with known concentrations of dextroamphetamine and a constant concentration of the internal standard.

The following diagram illustrates the analytical workflow.

Analytical_Workflow Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification LCMS->Quantification

Analytical workflow for quantification.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextroamphetamine-d5 is the deuterated analog of dextroamphetamine, a potent central nervous system (CNS) stimulant. The "d5" designation signifies that five hydrogen atoms on the phenyl ring of the dextroamphetamine molecule have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the quantitative analysis of dextroamphetamine in biological matrices.[1][2][3] Its slightly increased mass allows for clear differentiation from the non-deuterated analyte in mass spectrometry-based assays, without significantly altering its chemical properties. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, along with detailed experimental protocols for its analysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. While specific experimental values for the deuterated compound are not always available, the properties of its non-deuterated counterpart, Dextroamphetamine, serve as a close reference. The primary difference lies in the molecular weight due to the five deuterium atoms.

PropertyValueReference
IUPAC Name (2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine[4]
Molecular Formula C₉D₅H₈N[4]
Molecular Weight 140.24 g/mol [4]
Unlabeled CAS Number 51-64-9[4]
Labeled CAS Number 1609555-01-2[4]
Appearance Colorless, oily liquid (for non-deuterated form)[5][6]
Boiling Point ~201.5 °C at 760 mmHg (for non-deuterated form)[5][6]
Density ~0.946 g/cm³ (for non-deuterated form)[5][6]
Solubility Slightly soluble in water (for non-deuterated form)[6]
pKa ~9.9 (for non-deuterated form)[5][7]
LogP ~1.8 (for non-deuterated form)[7][8]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and isotopic purity of this compound.

Spectroscopic DataDescription
Mass Spectrometry (MS) Mass spectrometry is the cornerstone of this compound's application. It is used to confirm the incorporation of five deuterium atoms, resulting in a molecular ion peak shifted by +5 m/z units compared to the unlabeled compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to verify the absence of aromatic proton signals, confirming the complete deuteration of the phenyl ring. ²H NMR can directly detect the presence and distribution of deuterium atoms.[1]
Infrared (IR) Spectroscopy The IR spectrum of Dextroamphetamine will show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C aromatic ring stretching. The spectrum of the d5 analog will show shifts in the C-D stretching and bending vibrations compared to the C-H vibrations of the unlabeled compound.[9][10]

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic methods for the quantification of amphetamines in biological samples like plasma, urine, and hair.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the analysis of dextroamphetamine. The following protocol is a representative example for plasma analysis.[2][11]

1. Sample Preparation: Liquid-Liquid Extraction [2][11]

  • To 1 mL of plasma sample, add this compound as an internal standard.

  • Alkalinize the sample by adding 1 mL of 1 M NaOH to solubilize.

  • Add 100 µL of NH₄OH.

  • Perform extraction with 4 mL of an organic solvent mixture (e.g., n-butyl chloride/acetonitrile, 4:1 v/v).

  • Vortex and centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 75 µL) of the mobile phase.

2. Chromatographic Conditions [2][11]

  • Column: C18 reverse-phase column (e.g., MetaSil Basic 3 µm, 100 x 3.0 mm).

  • Mobile Phase: Isocratic elution with 95% 0.1% aqueous formic acid and 5% acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-15 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions [12][13]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Dextroamphetamine: Precursor Ion (Q1) m/z 136 → Product Ion (Q3) m/z 119/91.

    • This compound (IS): Precursor Ion (Q1) m/z 141 → Product Ion (Q3) m/z 123/93.

  • Collision Energy: Optimized for fragmentation (e.g., 26%).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Add_IS Spike with This compound (IS) Plasma->Add_IS Alkalinize Alkalinize with NaOH Add_IS->Alkalinize Extract Liquid-Liquid Extraction (e.g., n-butyl chloride) Alkalinize->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Data_Processing Data Processing & Quantification Detect->Data_Processing

References

Synthesis and Isotopic Labeling of Dextroamphetamine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Dextroamphetamine-d5. This deuterated analog of dextroamphetamine, a potent central nervous system stimulant, is a critical tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative bioanalysis. The inclusion of five deuterium (B1214612) atoms on the phenyl ring offers a distinct mass shift, facilitating its use in mass spectrometry-based assays without significantly altering its physicochemical properties.

Synthetic Strategy Overview

The synthesis of this compound typically involves the introduction of deuterium atoms onto the aromatic ring of a suitable precursor, followed by the elaboration of the aminopropane side chain. While a variety of synthetic routes to amphetamines exist, a common and effective strategy for preparing phenyl-deuterated analogs starts from a deuterated benzene (B151609) derivative.

A plausible and efficient synthetic pathway commences with commercially available benzene-d6 (B120219), which undergoes Friedel-Crafts acylation with propionyl chloride to yield propiophenone-d5. This ketone is then subjected to reductive amination to introduce the amine functionality and create the chiral center. The final step involves the resolution of the racemic mixture to isolate the desired (S)-enantiomer, this compound.

Experimental Protocols

The following sections detail a plausible experimental protocol for the synthesis of this compound, based on established synthetic methodologies for related compounds.

Synthesis of Propiophenone-d5

Materials:

  • Benzene-d6 (99.5 atom % D)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a stirred solution of benzene-d6 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride in portions.

  • Slowly add propionyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude propiophenone-d5.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Reductive Amination to form Racemic Amphetamine-d5

Materials:

Procedure:

  • Dissolve propiophenone-d5 in methanol or ethanol.

  • Add a suitable source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride, in portions.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to decompose the excess reducing agent.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone.

  • Make the aqueous layer basic with a sodium hydroxide solution and extract the product with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield racemic amphetamine-d5.

Resolution of Racemic Amphetamine-d5

Materials:

  • Racemic Amphetamine-d5

  • L-(+)-Tartaric acid

  • Methanol or ethanol

Procedure:

  • Dissolve the racemic amphetamine-d5 in a minimal amount of hot methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, also heated.

  • Slowly add the tartaric acid solution to the amphetamine-d5 solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the this compound-L-tartrate salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from the same solvent to improve chiral purity.

  • To obtain the free base, dissolve the tartrate salt in water, make the solution basic with a sodium hydroxide solution, and extract the this compound into an appropriate organic solvent.

  • Dry the organic extract, filter, and remove the solvent to yield the final product.

Data Presentation

Physical and Chemical Properties
PropertyValue
Chemical FormulaC₉H₈D₅N
Molecular Weight140.24 g/mol
AppearanceColorless oil or solid
Chirality(S)-enantiomer
Analytical Data

Mass Spectrometry Data for Derivatized this compound (as Pentafluorobenzoyl amide)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Amphetamine-d5335.1193.191.1

Note: The fragmentation pattern may vary depending on the derivatizing agent and mass spectrometer conditions.

Predicted NMR Data for Dextroamphetamine (Non-deuterated)

NucleusChemical Shift (ppm)Multiplicity
¹H NMR7.35 - 7.20m
3.55m
2.95dd
2.75dd
1.25d
¹³C NMR138.5s
129.3d
128.6d
126.5d
50.8d
43.7t
22.8q

Note: For this compound, the aromatic signals in the ¹H NMR spectrum would be absent, and the corresponding signals in the ¹³C NMR spectrum would show coupling to deuterium.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship in the analytical characterization of this compound.

G Synthetic Workflow for this compound A Benzene-d6 B Propiophenone-d5 A->B Friedel-Crafts Acylation (Propionyl chloride, AlCl3) C Racemic Amphetamine-d5 B->C Reductive Amination (NH3 source, NaBH3CN) D This compound C->D Chiral Resolution (L-(+)-Tartaric acid)

Caption: Synthetic pathway for this compound.

G Analytical Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS ChiralPurity Enantiomeric Purity Purification->ChiralPurity Chiral HPLC Structure Structure Confirmation NMR->Structure Purity Isotopic Purity (Atom % D) NMR->Purity MS->Structure MS->Purity FinalProduct Final Product: This compound

Caption: Analytical workflow for this compound.

Dextroamphetamine-d5: An In-Vitro Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextroamphetamine, a potent central nervous system stimulant, is the dextrorotatory stereoisomer of amphetamine. It is widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its therapeutic effects, as well as its abuse potential, stem from its profound impact on monoaminergic neurotransmission.[3] This technical guide provides an in-depth exploration of the in-vitro mechanism of action of dextroamphetamine, with a focus on its interactions with key protein targets. The information presented here is intended to support research and drug development efforts by providing detailed experimental context and quantitative data.

Note on Dextroamphetamine-d5: This guide focuses on the mechanism of action of the dextroamphetamine molecule. The deuterium-labeled form, this compound, is functionally equivalent in in-vitro receptor and transporter interaction studies. The deuterium (B1214612) substitution is primarily utilized for analytical and metabolic studies to track the molecule, and is not expected to alter the fundamental binding and functional characteristics at the protein targets discussed herein.

Core Mechanisms of Action

Dextroamphetamine exerts its effects through a multi-faceted mechanism primarily involving the following protein targets:

  • Monoamine Transporters (DAT, NET, SERT): Dextroamphetamine is a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[1] It acts as a competitive inhibitor of monoamine reuptake and, more significantly, as a releasing agent that induces reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[1][2]

  • Vesicular Monoamine Transporter 2 (VMAT2): Dextroamphetamine interacts with VMAT2, a transporter responsible for packaging cytoplasmic monoamines into synaptic vesicles.[1] By disrupting the vesicular storage of neurotransmitters, dextroamphetamine increases their cytosolic concentration, making them more available for reverse transport by DAT, NET, and SERT.[4][5]

  • Trace Amine-Associated Receptor 1 (TAAR1): Dextroamphetamine is an agonist at the intracellular G-protein coupled receptor, TAAR1.[1] Activation of TAAR1 initiates downstream signaling cascades that can modulate the function of monoamine transporters.[6]

Quantitative Data Summary

The following tables summarize the in-vitro potencies of dextroamphetamine at its primary targets. These values represent a synthesis of data from multiple studies and may vary depending on the specific experimental conditions.

Table 1: Monoamine Transporter Release Potency

CompoundDopamine (DAT) Release EC50 (nM)Norepinephrine (NET) Release EC50 (nM)Serotonin (SERT) Release EC50 (nM)
Dextroamphetamine24.7 ± 3.17.2 ± 1.21757 ± 201

Data derived from studies using rat brain synaptosomes.[7]

Table 2: Vesicular Monoamine Transporter 2 (VMAT2) Affinity

CompoundVMAT2 Affinity (Ki, µM)
d-Amphetamine2

Affinity determined in a human VMAT2 heterologous expression system.[4]

Table 3: Trace Amine-Associated Receptor 1 (TAAR1) Activation

CompoundTAAR1 Activation pEC50 (Human)TAAR1 Activation EC50 (nM) (Human)
d-Amphetamine8.7~2

Data from studies using human TAAR1 expressed in HEK293 cells.[8]

Signaling Pathways and Experimental Workflows

Dextroamphetamine's Action at the Dopamine Transporter (DAT)

Dextroamphetamine's primary mechanism for increasing extracellular dopamine involves its interaction with DAT. It acts as both a competitive inhibitor of dopamine reuptake and a substrate for the transporter, leading to reverse transport (efflux) of dopamine from the presynaptic terminal.

DAT Dopamine Transporter (DAT) dAMPH_cyto Cytosolic Dextroamphetamine DAT->dAMPH_cyto 2. Transported into neuron DA_ext Extracellular Dopamine DAT->DA_ext 6. Reverse transport (efflux) VMAT2 VMAT2 Vesicle Synaptic Vesicle DA_cyto Cytosolic Dopamine Vesicle->DA_cyto 4. DA moves to cytosol DA_cyto->DAT 5. Binds to DAT dAMPH_cyto->VMAT2 3. Disrupts DA storage TAAR1 TAAR1 dAMPH_cyto->TAAR1 Activates TAAR1->DAT Modulates function (via signaling cascade) dAMPH_ext Dextroamphetamine dAMPH_ext->DAT 1. Binds to DAT

Dextroamphetamine's mechanism of dopamine efflux.
TAAR1 Signaling Pathway

Activation of the intracellular TAAR1 by dextroamphetamine leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This signaling cascade can influence the phosphorylation state and trafficking of monoamine transporters.

cluster_intracellular Intracellular Space dAMPH Dextroamphetamine TAAR1 TAAR1 dAMPH->TAAR1 Binds and activates G_protein G-protein (Gs) TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of target proteins (e.g., DAT) PKA->Phosphorylation Catalyzes

TAAR1 activation and downstream signaling.
Experimental Workflow: Monoamine Transporter Uptake Assay

This workflow outlines the general procedure for determining the inhibitory effect of dextroamphetamine on monoamine transporter uptake using a radioligand-based assay.

cluster_workflow Monoamine Transporter Uptake Assay Workflow start Start cell_prep Prepare cells expressing a specific monoamine transporter (DAT, NET, or SERT) start->cell_prep incubation Incubate cells with a radiolabeled monoamine (e.g., [3H]dopamine) and varying concentrations of dextroamphetamine cell_prep->incubation termination Terminate uptake by rapid filtration and washing to remove extracellular radioligand incubation->termination measurement Measure intracellular radioactivity using liquid scintillation counting termination->measurement analysis Analyze data to determine IC50 value (concentration of dextroamphetamine that inhibits 50% of uptake) measurement->analysis end End analysis->end

Workflow for monoamine transporter uptake assay.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the IC50 value of dextroamphetamine for the inhibition of dopamine, norepinephrine, or serotonin uptake into cells expressing the respective transporters.

Materials:

  • Cell line stably expressing human DAT, NET, or SERT (e.g., HEK293 cells)

  • Culture medium and supplements

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin)

  • Dextroamphetamine stock solution

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with KRH buffer.

  • Incubation: Add KRH buffer containing a fixed concentration of the radiolabeled monoamine and varying concentrations of dextroamphetamine to the wells. Include control wells with no dextroamphetamine (total uptake) and wells with a high concentration of a known potent inhibitor (e.g., cocaine for DAT) to determine non-specific uptake.

  • Termination: After a defined incubation period (e.g., 10 minutes at 37°C), rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all other measurements to obtain specific uptake. Plot the percentage of specific uptake against the logarithm of the dextroamphetamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

VMAT2 Binding Assay ([3H]dihydrotetrabenazine)

Objective: To determine the binding affinity (Ki) of dextroamphetamine for VMAT2.

Materials:

  • Rat brain tissue (e.g., striatum)

  • Sucrose (B13894) solution

  • HEPES buffer

  • [3H]dihydrotetrabenazine ([3H]DTBZ)

  • Dextroamphetamine stock solution

  • Tetrabenazine (B1681281) (for non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose solution. Perform differential centrifugation to isolate a crude vesicular membrane fraction.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]DTBZ and varying concentrations of dextroamphetamine. Include wells with an excess of unlabeled tetrabenazine to determine non-specific binding.

  • Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the dextroamphetamine concentration and analyze the data using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

TAAR1 Activation Assay (cAMP Accumulation)

Objective: To determine the EC50 value of dextroamphetamine for the activation of TAAR1.

Materials:

  • Cell line stably expressing human TAAR1 (e.g., HEK293 cells)

  • Culture medium and supplements

  • Assay buffer

  • Dextroamphetamine stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Plate the TAAR1-expressing cells in a suitable multi-well plate.

  • Assay: On the day of the experiment, replace the culture medium with assay buffer.

  • Stimulation: Add varying concentrations of dextroamphetamine to the cells and incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Measure the signal corresponding to cAMP levels using a plate reader. Plot the signal against the logarithm of the dextroamphetamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9][10]

References

The Gold Standard: A Technical Guide to the Rationale for Using Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and robustness is paramount. This technical guide delves into the fundamental principles and practical applications of deuterated internal standards, a cornerstone of modern analytical chemistry, particularly in the fields of pharmaceutical development, clinical diagnostics, and environmental analysis. By providing a chemically analogous yet mass-differentiated surrogate for the analyte of interest, deuterated standards offer a superior solution to mitigate the inherent variability associated with complex sample matrices and instrumental analysis.

Core Principles: The Pursuit of the Ideal Internal Standard

The primary objective of an internal standard (IS) in quantitative analysis is to compensate for variations that can occur during the entire analytical workflow, from sample preparation to detection. An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte it is intended to track.[1] Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (²H), closely approach this ideal.[2]

The rationale for their efficacy lies in their fundamental similarity to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[2] Consequently, any variations in the analytical process that affect the analyte will have a proportional effect on the deuterated standard. By calculating the ratio of the analyte's signal to that of the internal standard, these variations are effectively normalized, leading to more accurate and precise quantification.[3]

Key Advantages of Employing Deuterated Standards

The use of deuterated internal standards in mass spectrometry offers several distinct advantages over other types of internal standards, such as structurally similar analogs:

  • Compensation for Matrix Effects: Complex biological and environmental samples contain a multitude of endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because deuterated standards have nearly identical chemical properties and chromatographic behavior to the analyte, they are affected by the matrix in the same way, allowing for effective correction.[3]

  • Correction for Sample Preparation Variability: The multi-step process of sample preparation, including extraction, clean-up, and concentration, can introduce significant variability and potential for analyte loss. By adding a known amount of the deuterated standard at the beginning of the sample preparation workflow, any losses of the analyte will be mirrored by proportional losses of the internal standard, ensuring accurate quantification of the original analyte concentration.[3]

  • Improved Accuracy and Precision: By effectively correcting for both matrix effects and variability in sample preparation, deuterated standards significantly enhance the accuracy and precision of quantitative assays. This is reflected in lower coefficients of variation (CV%) for quality control samples and a greater ability to discern small changes in analyte concentration.

  • Enhanced Method Robustness: Analytical methods that incorporate deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions. This leads to more reliable and reproducible data, both within and between laboratories.

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over other approaches is evident in the quantitative data from various bioanalytical studies. The following tables summarize the performance of analytical methods using deuterated internal standards compared to those using analog (structurally similar) internal standards or no internal standard.

Table 1: Comparison of Precision and Accuracy for the Quantification of Memantine in Human Plasma

MethodInternal StandardLower Limit of Quantitation (LLOQ) (pg/mL)Precision (%CV)Accuracy (%Bias)
Method 1: LC-MS/MS Memantine-d6 (Deuterated) 50 < 10% ± 5%
Method 2: LC-MS/MSNon-deuterated Analog100< 15%± 10%
Method 3: HPLC-FluorescenceNone2000< 20%± 15%

Data compiled from a study on the quantification of memantine, demonstrating the superior sensitivity, precision, and accuracy of the method using a deuterated internal standard.[1]

Table 2: Performance Comparison for the Quantification of an Anticancer Agent (Kahalalide F)

Internal Standard TypeMean Bias (%)Standard Deviation of Bias (%)
Deuterated (SIL) -0.3 7.6
Analog-3.28.6

This data illustrates a significant improvement in both accuracy (lower bias) and precision (lower standard deviation) when a deuterated internal standard was used compared to a structural analog.[4]

Experimental Protocols

The successful implementation of deuterated standards requires well-defined and validated experimental procedures. Below are detailed methodologies for key experiments in a typical quantitative LC-MS/MS workflow.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for the extraction of small molecules from biological fluids like plasma or serum.

  • Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration to each tube.

  • Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and the internal standard, to a new tube or a well in a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of a solvent that is compatible with the LC-MS mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Bioanalytical Method Validation - Assessing Matrix Effects

This experiment is crucial to demonstrate that the deuterated internal standard effectively compensates for matrix-induced ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and a constant concentration of the deuterated internal standard in the mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. After the final extraction step, spike the extracts with the analyte (at low and high concentrations) and the deuterated internal standard.

    • Set C (Pre-Extraction Spike): Spike the same six lots of the blank biological matrix with the analyte (at low and high concentrations) and the deuterated internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Internal Standard Peak Area Ratio in Set A)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of the biological matrix should be ≤ 15%. This demonstrates that the deuterated internal standard effectively compensates for the variability in matrix effects between different sources.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Typical LC-MS/MS Workflow with a Deuterated Internal Standard sample Biological Sample (Plasma, Urine, etc.) add_is Spike with Deuterated Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio Calculation) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: A generalized workflow for a quantitative bioanalytical assay using a deuterated internal standard.

G cluster_compensation Compensation for Matrix Effects Analyte Signal Analyte Signal no_suppression No Ion Suppression IS Signal IS Signal Analyte/IS Ratio Analyte/IS Ratio compensated Accurate Quantification suppression Ion Suppression (Matrix Effect) no_suppression->suppression Introduction of Matrix suppression->compensated Normalization using Deuterated IS

Caption: How a deuterated internal standard compensates for matrix-induced ion suppression.

G cluster_decision Decision Logic for Using a Deuterated Standard start Start: Quantitative MS Analysis Required complex_matrix Is the sample matrix complex (e.g., biological fluid)? start->complex_matrix high_accuracy Is high accuracy and precision critical (e.g., regulated bioanalysis)? complex_matrix->high_accuracy Yes consider_analog Consider an Analog Internal Standard complex_matrix->consider_analog No use_deuterated Use a Deuterated Internal Standard high_accuracy->use_deuterated Yes high_accuracy->consider_analog No

Caption: A simplified decision-making process for selecting an internal standard.

References

Dextroamphetamine-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for dextroamphetamine-d5. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This document details experimental protocols for stability testing, summarizes quantitative stability data, and explores potential degradation pathways.

Introduction

Dextroamphetamine, a potent central nervous system stimulant, is the dextrorotatory enantiomer of amphetamine. The deuterated analog, this compound, in which five hydrogen atoms are replaced with deuterium (B1214612), is a valuable tool in pharmacokinetic and metabolic studies. The deuterium substitution can alter the metabolic profile of the molecule, often leading to a longer half-life, a phenomenon known as the kinetic isotope effect. Understanding the stability of this compound is paramount for its proper handling, storage, and for the accurate interpretation of experimental results.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is essential to adhere to appropriate storage conditions. The following recommendations are based on general guidelines for amphetamine compounds.

ParameterRecommended ConditionRationale
Temperature Room Temperature (20°C to 25°C; 68°F to 77°F)[1]Avoids thermal degradation.
Light Protected from light (e.g., in an amber vial or dark cabinet)Prevents photodegradation. Environmental factors such as light can lead to the degradation of Dextroamphetamine[2].
Moisture Store in a dry place.Minimizes the risk of hydrolytic degradation. Environmental factors such as moisture can contribute to the degradation of Dextroamphetamine[2].
Atmosphere Well-sealed container.Protects from atmospheric oxygen and moisture.

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Hydrolytic Stability

Amphetamine and its derivatives are generally stable under neutral and basic conditions. However, under strongly acidic conditions, there is a potential for degradation, although specific products for dextroamphetamine are not extensively documented in publicly available literature. One study on amphetaminil, a derivative of amphetamine, found it to be stable and not reactive to acid or alkali under the experimental conditions of its preparation[3].

Oxidative Stability

Dextroamphetamine is susceptible to oxidative degradation. Studies on the prodrug lisdexamfetamine (B1249270) have identified hydroxylated impurities, such as 2-hydroxylisdexamfetamine and 4-hydroxylisdexamfetamine, arising from oxidative degradation[4]. It is plausible that dextroamphetamine would form similar hydroxylated products. Another potential degradation product is the N-oxide derivative[5]. Oxidation with hydrogen peroxide has been shown to split amphetaminil into an amide[3]. Furthermore, ozone and sodium hypochlorite (B82951) have been shown to be effective in degrading amphetamine[6].

Thermal Stability

Elevated temperatures can lead to the degradation of dextroamphetamine. While specific degradation products from thermal stress are not well-defined in the literature, it is a critical factor to control during storage and handling.

Photostability

Exposure to light, particularly UV light, can induce degradation of amphetamine compounds. It is therefore crucial to protect this compound from light during storage and in experimental solutions.

A proposed degradation pathway for dextroamphetamine is presented below.

Dextroamphetamine This compound Oxidation Oxidation (e.g., H₂O₂, Ozone) Dextroamphetamine->Oxidation Hydroxylated_Products Hydroxylated Products (e.g., 2-hydroxy-dextroamphetamine-d5, 4-hydroxy-dextroamphetamine-d5) Oxidation->Hydroxylated_Products N_Oxide N-Oxide this compound Oxidation->N_Oxide Amide Amide Derivative Oxidation->Amide

Proposed oxidative degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prepare Stock Solution Prepare Stock Solution Prepare Working Solutions Prepare Working Solutions Prepare Stock Solution->Prepare Working Solutions Acid Hydrolysis Acid Hydrolysis Prepare Working Solutions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Working Solutions->Base Hydrolysis Oxidation Oxidation Prepare Working Solutions->Oxidation Thermal Stress Thermal Stress Prepare Working Solutions->Thermal Stress Photolytic Stress Photolytic Stress Prepare Working Solutions->Photolytic Stress HPLC/UPLC Analysis HPLC/UPLC Analysis Acid Hydrolysis->HPLC/UPLC Analysis Base Hydrolysis->HPLC/UPLC Analysis Oxidation->HPLC/UPLC Analysis Thermal Stress->HPLC/UPLC Analysis Photolytic Stress->HPLC/UPLC Analysis Mass Spectrometry Mass Spectrometry HPLC/UPLC Analysis->Mass Spectrometry Assess Degradation Assess Degradation Mass Spectrometry->Assess Degradation Identify Degradants Identify Degradants Assess Degradation->Identify Degradants Mass Balance Calculation Mass Balance Calculation Identify Degradants->Mass Balance Calculation

General workflow for a forced degradation study.
Preparation of Solutions

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the appropriate stress medium to a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions
Stress ConditionProtocol
Acid Hydrolysis Mix the working solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
Base Hydrolysis Mix the working solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
Oxidative Degradation Mix the working solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Incubate the working solution in a sealed vial at 80°C for 48 hours.
Photodegradation Expose the working solution to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm or Mass Spectrometry (for identification of degradation products).

  • Sample Analysis: Inject the stressed samples and a control (unstressed) sample into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed and unstressed samples.

    • Identify degradation products by analyzing their mass spectra and comparing them with the parent drug.

    • Perform a mass balance analysis to account for all the material after degradation.

Signaling Pathways of Potential Degradation Products

The primary degradation products of dextroamphetamine are likely to be hydroxylated and N-oxygenated derivatives. The biological activity and signaling pathways of these specific deuterated metabolites are not well-characterized. However, it is known that hydroxylation of amphetamine is a key step in its metabolism, and these metabolites are generally less active than the parent compound and are targeted for excretion. Any significant degradation of this compound prior to administration could therefore lead to a reduction in its intended pharmacological effect.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, protected from light and moisture. However, it is susceptible to degradation under forced conditions, particularly oxidation. Researchers and drug development professionals should implement rigorous stability testing protocols to ensure the quality and integrity of this compound in their studies. The use of a validated stability-indicating analytical method is essential for the accurate quantification of the parent compound and the detection of any degradation products. Further research is warranted to fully characterize the degradation products of this compound and their potential biological activities.

References

Technical Guide: Certificate of Analysis for Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Dextroamphetamine-d5. This deuterated analog of dextroamphetamine serves as an essential internal standard in quantitative bioanalytical assays. A thorough understanding of its characterization is paramount for ensuring data accuracy and reliability in research and clinical settings.

Quantitative Data Summary

The following table summarizes the typical quantitative data presented in a Certificate of Analysis for this compound. These specifications are crucial for the qualification and use of the material as a reference standard.

ParameterSpecificationTypical Value
Identity Matches the structure of (2S)-1-(phenyl-d5)-propan-2-amineConforms
Chemical Formula C₉H₈D₅NC₉H₈D₅N
Molecular Weight 140.237 g/mol [1]
CAS Number 1609555-01-2[1]
Purity (by HPLC/UV) ≥ 98%> 99%
Isotopic Purity ≥ 99% atom % D> 99.5 atom % D
Chemical Identity (by ¹H NMR) Conforms to structureConforms
Chemical Identity (by MS) Conforms to mass spectrumConforms
Appearance White to off-white solid
Solubility Soluble in Methanol

Experimental Protocols

Detailed methodologies are employed to verify the identity, purity, and isotopic enrichment of this compound. The following sections outline the standard experimental protocols.

  • Purpose: To determine the chemical purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Quantification: The purity is determined by the area percentage of the principal peak relative to the total peak area.

  • Purpose: To confirm the molecular weight and identity of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Full scan mode to observe the molecular ion [M+H]⁺. The expected mass for this compound would be approximately 141.1 m/z.

    • Confirmation: The observed mass-to-charge ratio should correspond to the calculated molecular weight of the deuterated compound.

  • Purpose: To confirm the chemical structure and the position of deuterium (B1214612) labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

    • Analysis: The proton NMR spectrum is analyzed to confirm the presence of characteristic signals corresponding to the non-deuterated positions of the molecule. The absence or significant reduction of signals from the phenyl ring confirms successful deuteration.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the analysis and certification of a this compound reference standard.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_documentation Documentation Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification Identity Identity Confirmation (MS, NMR) Purification->Identity Purity Purity Assessment (HPLC) Identity->Purity Isotopic Isotopic Purity (MS) Purity->Isotopic CoA Certificate of Analysis Generation Isotopic->CoA QC Quality Control Review CoA->QC Release Product Release QC->Release Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Blocks Uptake DAT Dopamine Transporter (DAT) Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reverses Transport Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Efflux Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Amphetamine Dextroamphetamine Amphetamine->VMAT2 Inhibits VMAT2 Amphetamine->DAT Enters via DAT

References

The Role of Dextroamphetamine-d5 in Forensic Toxicology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of forensic toxicology, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in mass spectrometry-based techniques. This technical guide delves into the critical role of dextroamphetamine-d5 as an internal standard in the forensic toxicological analysis of dextroamphetamine and related compounds. By providing a comprehensive overview of its application, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate reliable quantitative methods.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[1] They share a close physicochemical resemblance to the analyte of interest, allowing them to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer.[2][3] This mimicry enables effective compensation for variations in sample preparation, extraction efficiency, and matrix effects, ultimately leading to more accurate and precise quantification.[1][3] this compound, a deuterated analog of dextroamphetamine, serves as an ideal internal standard for the analysis of amphetamines in various biological matrices.

Core Principles: Isotope Dilution Mass Spectrometry

The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled standard (this compound) is added to the biological sample prior to extraction and analysis. The ratio of the analyte's mass spectrometric signal to that of the internal standard is then used to determine the concentration of the analyte in the unknown sample. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in instrument response.

Analytical Methodologies and Experimental Protocols

This compound is predominantly utilized in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques offer high sensitivity and specificity, which are crucial for forensic applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of amphetamines in biological fluids due to its high throughput and minimal sample preparation requirements.[4]

Experimental Protocol: LC-MS/MS Analysis of Dextroamphetamine in Human Plasma [5]

This protocol outlines a validated method for the quantification of dexamphetamine in human plasma.

  • Sample Preparation (Double Liquid-Liquid Extraction):

    • To a plasma sample, add a known amount of this compound internal standard solution.

    • Perform a liquid-liquid extraction with an appropriate organic solvent.

    • Separate the organic layer and perform a second liquid-liquid extraction into an aqueous phase.

    • Combine the aqueous extracts and snap-freeze them.[5]

    • Filter the aqueous extract prior to injection.[5]

  • Chromatographic Conditions:

    • Column: C18 analytical column.[5]

    • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent).[5]

    • Injection Volume: 2 µL.[5]

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.[5]

    • Ionization Mode: Positive ion mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both dextroamphetamine and this compound.

Workflow for LC-MS/MS Analysis of Dextroamphetamine

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add This compound Internal Standard start->add_is l_l_e1 Liquid-Liquid Extraction 1 add_is->l_l_e1 l_l_e2 Liquid-Liquid Extraction 2 l_l_e1->l_l_e2 freeze Snap-Freeze Aqueous Extract l_l_e2->freeze filter Filter Extract freeze->filter inject Inject into LC-MS/MS filter->inject lc_separation C18 Column Separation inject->lc_separation ms_detection Triple Quadrupole MS Detection (MRM) lc_separation->ms_detection quant Quantification ms_detection->quant

Caption: Workflow for the LC-MS/MS quantification of dextroamphetamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amphetamines. It often requires derivatization of the analytes to improve their volatility and chromatographic properties.[6]

Experimental Protocol: GC-MS Analysis of Amphetamines in Hair [7]

This protocol describes a method for the determination of amphetamines in hair samples.

  • Sample Preparation and Decontamination:

    • Wash hair samples sequentially with methanol (B129727) to remove external contamination.[7]

    • Dry the washed hair segments.[7]

    • Spike the decontaminated hair with a mixture of deuterated internal standards, including amphetamine-d8.[7]

    • Digest the hair samples in 2 N NaOH at 80°C for 1 hour.[7]

  • Extraction and Derivatization:

    • Perform a liquid-liquid extraction of the digested sample.

    • Evaporate the organic extract to dryness.

    • Reconstitute the residue and derivatize with heptafluorobutyric anhydride (B1165640) (HFBA).[7]

  • GC-MS Conditions:

    • Injection Mode: Splitless injection.[7]

    • Column: A suitable capillary column (e.g., HP-1, HP-5, or DB-17).[8]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized amphetamines and their deuterated internal standards.[7] For example, for the HFB-derivative of amphetamine, monitored ions could be m/z 240, 118, and 91.[7]

Workflow for GC-MS Analysis of Amphetamines

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Extraction & Analysis start Hair Sample decontaminate Decontaminate (Methanol Wash) start->decontaminate add_is Add Deuterated Internal Standards decontaminate->add_is digest Alkaline Digestion add_is->digest extract Liquid-Liquid Extraction digest->extract derivatize Derivatization (HFBA) extract->derivatize inject Inject into GC-MS derivatize->inject gc_separation Capillary Column Separation inject->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection quant Quantification ms_detection->quant

Caption: Workflow for the GC-MS quantification of amphetamines in hair.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing this compound or other deuterated amphetamine analogs as internal standards.

Table 1: LC-MS/MS Method Validation Parameters for Dextroamphetamine in Human Plasma [5]

ParameterValue
Validated Concentration Range2.5–250 ng/mL
Calibration ModelLinear
Correlation Coefficient (r)≥ 0.997
Bias at all concentrationsWithin ±15% of nominal
Imprecision≤ 15%

Table 2: GC-MS Method Validation Parameters for Amphetamines in Hair [7]

ParameterAmphetamineMethamphetamineMDAMDMA
Recovery (%) 77.45 - 86.8677.45 - 86.8677.45 - 86.8677.45 - 86.86
Inter-day Precision (%) 0.55 - 7.730.55 - 7.730.55 - 7.730.55 - 7.73
Intra-day Precision (%) 0.76 - 4.790.76 - 4.790.76 - 4.790.76 - 4.79
Linearity (r²) > 0.997> 0.997> 0.997> 0.997
LOD (ng/mg) 0.050.050.10.05
LOQ (ng/mg) 0.10.10.20.1

Table 3: LC-MS/MS Method for D-amphetamine in Rat Blood [9]

ParameterValue
Linear Dynamic Range0.5–1000 ng/mL
Correlation Coefficient (r²)0.9991
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Signaling Pathways and Logical Relationships

The primary logical relationship in the use of this compound is its function as an internal standard to ensure accurate quantification by correcting for analytical variability.

Logical Relationship of Internal Standard in Quantitative Analysis

Caption: Role of this compound in correcting for analytical variability.

Conclusion

This compound is an indispensable tool in modern forensic toxicology for the accurate and reliable quantification of dextroamphetamine. Its use in conjunction with powerful analytical techniques like LC-MS/MS and GC-MS allows for the development of highly sensitive and specific methods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to implement and validate robust analytical procedures in their laboratories. The inherent advantages of using a stable isotope-labeled internal standard, such as this compound, ensure the integrity and defensibility of forensic toxicological findings.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Dextroamphetamine using Dextroamphetamine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextroamphetamine is a potent central nervous system stimulant prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Accurate quantification of dextroamphetamine in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC--MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity.[1][2]

The use of a stable isotope-labeled internal standard, such as Dextroamphetamine-d5, is essential for reliable LC-MS/MS quantification. This internal standard mimics the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[1]

These application notes provide a comprehensive overview and detailed protocols for the quantification of dextroamphetamine in plasma using this compound as an internal standard with LC-MS/MS.

Signaling Pathway: Mechanism of Action of Dextroamphetamine

Dextroamphetamine exerts its stimulant effects by increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the brain.[3][4][5] Its primary mechanism involves the reversal of the direction of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[3][4] Additionally, dextroamphetamine disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), further increasing their cytosolic and subsequent synaptic levels.[4] The elevated levels of these neurotransmitters in the synapse enhance downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dextroamphetamine Dextroamphetamine dat Dopamine Transporter (DAT) dextroamphetamine->dat Reverses Transport net Norepinephrine Transporter (NET) dextroamphetamine->net Reverses Transport vmat2 Vesicular Monoamine Transporter 2 (VMAT2) dextroamphetamine->vmat2 Inhibits dopamine_synapse Dopamine dat->dopamine_synapse Release norepinephrine_synapse Norepinephrine net->norepinephrine_synapse Release vesicle Synaptic Vesicle vmat2->vesicle Packages dopamine_vesicle Dopamine norepinephrine_vesicle Norepinephrine dopamine_cytosol Dopamine dopamine_cytosol->dat norepinephrine_cytosol Norepinephrine norepinephrine_cytosol->net dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor norepinephrine_receptor Norepinephrine Receptor norepinephrine_synapse->norepinephrine_receptor downstream Downstream Signaling (Increased Alertness, Focus) dopamine_receptor->downstream norepinephrine_receptor->downstream

Caption: Dextroamphetamine's Mechanism of Action.

Experimental Workflow

The general workflow for the quantification of dextroamphetamine in a biological matrix involves sample preparation to isolate the analyte and internal standard, followed by LC-MS/MS analysis.

G start Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is sample_prep Sample Preparation (LLE, SPE, or PPT) add_is->sample_prep extract Evaporate and Reconstitute Extract sample_prep->extract lc_injection Inject into LC-MS/MS System extract->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis results Final Concentration Report data_analysis->results

Caption: LC-MS/MS Analytical Workflow.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix, required sensitivity, and available equipment. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

a) Liquid-Liquid Extraction (LLE) Protocol [2]

  • To 200 µL of plasma sample, add 20 µL of this compound internal standard solution.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 2-20 µL) into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) Protocol

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by equilibration with water or a suitable buffer.

  • To 500 µL of plasma, add the internal standard and dilute with a suitable buffer.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, acetic acid, methanol).[6]

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonia).[6]

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

c) Protein Precipitation (PPT) Protocol [7]

  • To 100 µL of plasma, add the internal standard.

  • Add 300-400 µL of a cold protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex vigorously for 30-60 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

Liquid Chromatography (LC) Conditions
ParameterTypical Value
Column C18, e.g., 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Gradient Isocratic or Gradient elution tailored to the specific separation
Column Temperature 30 - 40 °C
Injection Volume 2 - 20 µL
Mass Spectrometry (MS) Conditions
ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 - 5500 V
Source Temperature 400 - 550 °C
Collision Gas Nitrogen or Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dextroamphetamine 136.1119.1 / 91.1
This compound 141.1124.1 / 93.1

Note: The optimal product ions and collision energies should be determined empirically on the specific mass spectrometer being used.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS assays for the quantification of dextroamphetamine.

ParameterReported Range/ValueReference
Linearity Range 0.5 - 1000 ng/mL[7]
2.5 - 250 ng/mL[1][2]
50 - 5000 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[7][9]
2.5 ng/mL[1][2]
Intra- and Inter-Assay Precision (%CV) < 15%[1][2]
Intra- and Inter-Assay Accuracy (%Bias) Within ±15%[1][2]
Recovery > 50%
Correlation Coefficient (r²) > 0.99[1][7]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of dextroamphetamine in biological matrices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of their own analytical methods. Adherence to these guidelines will ensure the generation of high-quality, accurate, and reproducible data for a variety of applications in clinical and research settings.

References

Application Note: Quantitative Analysis of Amphetamines Using Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of amphetamines in biological matrices, such as urine and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Dextroamphetamine-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol covers sample preparation, instrumental analysis, and data processing. Comprehensive tables summarizing key quantitative data and detailed experimental workflows are included to facilitate straightforward implementation in a laboratory setting.

Introduction

Amphetamines are a class of potent central nervous system stimulants that are subject to abuse and are therefore routinely monitored in forensic and clinical toxicology.[1] Accurate and reliable quantification of amphetamines in biological samples is crucial for both legal and medical purposes.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry assays as it effectively compensates for variations in sample preparation and instrumental response.[3] this compound is a suitable SIL-IS for the analysis of amphetamines due to its similar chemical and physical properties to the unlabeled analyte, ensuring co-elution and comparable ionization efficiency.[4] This document outlines a validated LC-MS/MS method for the determination of amphetamines in biological specimens.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a method utilizing a mixed-mode solid-phase extraction cartridge.[5]

Materials:

  • Urine sample

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Methanol (B129727)

  • 100 mM Phosphate (B84403) buffer (pH 6.0)

  • 0.1 M HCl

  • Ethyl acetate/Isopropanol/Ammonium hydroxide (B78521) (78:20:2 v/v/v)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • To 1 mL of urine sample, add a known amount of this compound internal standard solution.

  • Vortex the sample for 10 seconds.

  • Condition a mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of 100 mM phosphate buffer (pH 6.0).[5]

  • Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.[5]

  • Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.[5]

  • Dry the cartridge under a stream of nitrogen for 2 minutes.[5]

  • Elute the analytes with 3 mL of the elution solvent (ethyl acetate/isopropanol/ammonium hydroxide).[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general procedure based on common LLE methods for amphetamines in plasma.[6]

Materials:

  • Plasma sample

  • This compound internal standard (IS) working solution

  • 1 M Sodium Hydroxide (NaOH)

  • n-butyl chloride/acetonitrile (4:1, v/v)[7]

  • 0.1% Formic acid in water/acetonitrile (95:5, v/v)[7]

  • Centrifuge

Procedure:

  • Pipette 1 mL of plasma into a centrifuge tube.

  • Add the this compound internal standard.[7]

  • Add 1 mL of 1 M NaOH and vortex overnight in a shaking water bath at 37 °C.[7]

  • Allow the sample to cool to room temperature.

  • Add 4 mL of n-butyl chloride/acetonitrile (4:1, v/v) and vortex for 5 minutes.[7]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 75 µL of 0.1% aqueous formic acid/acetonitrile (95:5, v/v).[7]

LC-MS/MS Instrumental Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for amphetamine and this compound should be optimized. Example transitions are provided in the table below. The response factor is determined by analyzing standards at various concentrations.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amphetamine136.1119.1
This compound141.1124.1

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of amphetamines using a deuterated internal standard. The linearity range for amphetamines in urine and blood can vary, with calibration curves typically showing linearity from 12.5-2000 ng/ml (ng/g).[9]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)2.5 ng/mL[6]
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Recovery> 85%

Table 2: Calibration Curve for Amphetamine in Urine

Concentration (ng/mL)Response Ratio (Analyte/IS)
50.052
100.105
250.260
500.515
1001.020
2502.550
5005.100

Note: The data presented in these tables are examples and should be independently verified in the user's laboratory.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Amphetamine Calibration->Quantification signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits VMAT2 Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine_Cytosol Dopamine release into cytosol Synaptic_Dopamine Synaptic Dopamine Dopamine_Cytosol->Synaptic_Dopamine Reversal of DAT function Dopamine_Receptor Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptor Postsynaptic_Effect Postsynaptic Effects (Stimulation) Dopamine_Receptor->Postsynaptic_Effect

References

Method Development for Chiral Separation of Dextroamphetamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the chiral separation of dextroamphetamine enantiomers. Dextroamphetamine, the dextrorotatory (S)-(+)-enantiomer of amphetamine, is a potent central nervous system stimulant with significant therapeutic applications.[1] Its enantiomer, levoamphetamine, exhibits different pharmacological effects.[1] Consequently, the ability to separate and quantify these enantiomers is critical in pharmaceutical quality control, clinical diagnostics, and forensic toxicology.[1] This guide outlines validated methodologies using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), providing comprehensive experimental protocols and comparative data.

Introduction

Amphetamine exists as two enantiomers, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine), due to a chiral center.[1][2] The pharmacological activity of these enantiomers differs significantly, with dextroamphetamine being the more potent isomer for its central stimulant effects.[1][3] Illicitly synthesized amphetamine is often a racemic mixture, while pharmaceutical preparations typically contain the pure d-enantiomer.[3][4] Therefore, robust analytical methods for chiral separation are essential to distinguish between pharmaceutical use and illicit abuse, as well as to ensure the stereochemical purity of drug products. The primary techniques for chiral separation of amphetamine enantiomers include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).[1][5] This application note focuses on HPLC, SFC, and CE methods, which offer direct enantiomeric separation often without the need for derivatization.[1]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases (CSPs) is a widely used and effective technique for the direct separation of amphetamine enantiomers.[1] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly successful.[5][6]

This protocol is adapted from methodologies employing a macrocyclic glycopeptide-based chiral column.[6][7]

1. Sample Preparation (Urine)

  • Solid Phase Extraction (SPE):

    • Acidify 1 mL of urine to pH 3-4 with formic acid.

    • Condition a Supel™-Select SCX SPE 96-well plate (30 mg/well) with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.

    • Load the acidified urine sample onto the plate.

    • Wash the plate with 2 mL of water, followed by 1 mL of 25% methanol.

    • Perform an intermediate wash with 1 mL of 5 mM dibasic ammonium (B1175870) phosphate (B84403) in 50% methanol.

    • Elute the analytes with 1 mL of 10% ammonium hydroxide (B78521) in acetonitrile.

    • Add 25 µL of 0.5 M methanolic-HCl to the eluate and dry under nitrogen at 35 °C for 15 minutes.[6]

    • Reconstitute the residue in 250 µL of the mobile phase.[6]

  • Liquid-Liquid Extraction (LLE):

    • To a 125 µL aliquot of urine, add 1 mL of diethyl ether.

    • Vortex for 30 minutes and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer 500 µL of the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 55 °C.

    • Reconstitute the dried extract in 500 µL of the mobile phase and filter through a 0.22 µm PVDF filter.

2. Chromatographic Conditions

  • Column: Supelco Astec Chirobiotic V2 (25 cm x 2.1 mm, 5 µm) or Agilent InfinityLab Poroshell 120 Chiral-V (150 x 2.1 mm, 2.7 µm).[6][7]

  • Mobile Phase: Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide.[6][7]

  • Flow Rate: 0.250 mL/min.[6]

  • Column Temperature: 20 °C.[6][7]

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry Detection

  • System: A triple quadrupole mass spectrometer (e.g., 3200 QTRAP® System) operating in Multiple Reaction Monitoring (MRM) mode.[6]

  • Ionization: Positive TurboIonSpray® probe mode.[6]

  • Monitoring: Monitor two transitions for each analyte and internal standard.[6]

For labs without access to chiral columns, a cost-effective alternative is pre-column derivatization using a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by separation on a standard C18 column.[2] This converts the enantiomers into diastereomers which can be separated on an achiral stationary phase.[2]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and high efficiency.[4][8][9] It utilizes supercritical carbon dioxide as the primary mobile phase.[8]

This protocol is based on a method developed for the rapid chiral separation of D/L-amphetamine.[4]

1. Sample Preparation (Whole Blood)

  • Process the whole blood sample by protein precipitation with acetonitrile.[4]

  • Dilute the supernatant 1:1000, 1:100, or 1:10 with the mobile phase modifier (e.g., ethanol (B145695) + 0.1% aqueous NH3) before analysis.[4]

2. SFC Conditions

  • Column: CHIRALPAK AD-H (150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Supercritical CO2 (A) and Ethanol + 0.1% aqueous NH3 (B).

  • Gradient: Isocratic elution with 10% B.

  • Flow Rate: 4 mL/min.[4]

  • Column Temperature: 20 °C.[4]

  • Back Pressure: 130-200 bar.[4]

3. Mass Spectrometry Detection

  • System: Agilent 6495 Triple Quadrupole MS with Agilent Jet Stream and iFunnel Technology.[4]

  • Make-up Solvent: Methanol at a flow rate of 0.4 mL/min for optimal ionization.[4]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

Capillary Electrophoresis (CE)

CE is another effective technique for chiral separations, often employing chiral selectors added to the background electrolyte.[5][10] Cyclodextrins and their derivatives are commonly used chiral selectors.[5][10]

This protocol is based on a validated method for determining the enantiomeric purity of dexamphetamine.[10]

1. Sample Preparation

  • Prepare a sample solution of dexamphetamine sulfate (B86663) at a concentration of 2.0 mg/mL in the background electrolyte.[10]

2. CE Conditions

  • Capillary: Fused-silica capillary.[10]

  • Background Electrolyte (BGE): 0.1 M sodium phosphate buffer, pH 2.5, containing 10 mg/mL of Heptakis-(2,3-di-O-acetyl-6-O-sulfo)-beta-cyclodextrin as the chiral selector.[10]

  • Applied Voltage: 25 kV.[10]

  • Temperature: 20 °C.[10]

  • Detection: UV detection.

Data Presentation

The following tables summarize typical performance data for the chiral separation of amphetamine enantiomers using the described techniques.

Table 1: HPLC Method Performance

ParameterD-AmphetamineL-AmphetamineReference
Retention Time (min) ~1.860~1.632[4]
Resolution (Rs) >1.9>1.9[7]
LLOQ (ng/mL) 44[6]

Table 2: SFC Method Performance

ParameterD-AmphetamineL-AmphetamineReference
Retention Time (min) 1.8601.632[4]
Resolution (Rs) Baseline separatedBaseline separated[4]
Analysis Time (min) < 3.5< 3.5[4]

Table 3: CE Method Performance

ParameterD-AmphetamineL-AmphetamineReference
Migration Time (min) Not specifiedNot specified[10]
LOD (% of levoamphetamine) 0.06%0.06%[10]
Linear Range (% impurity) 0.06 - 5.00.06 - 5.0[10]

Visualizations

The following diagrams illustrate the workflows for the different analytical techniques.

Experimental_Workflow_Chiral_Separation cluster_sample_prep Sample Preparation cluster_separation Chiral Separation cluster_detection Detection & Analysis Sample Biological Sample (Urine, Blood, etc.) Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (Optional, for GC/achiral HPLC) Extraction->Derivatization HPLC HPLC (Chiral Stationary Phase) Extraction->HPLC SFC SFC (Chiral Stationary Phase) Extraction->SFC CE Capillary Electrophoresis (Chiral Selector in BGE) Extraction->CE Derivatization->HPLC Detection Detection (MS, UV) HPLC->Detection SFC->Detection CE->Detection DataAnalysis Data Analysis (Quantification, Enantiomeric Ratio) Detection->DataAnalysis HPLC_Method_Development cluster_column_selection Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Parameters cluster_outcome Desired Outcome CSP_Type Chiral Stationary Phase (e.g., Vancomycin, Polysaccharide) Solvent Organic Solvent (e.g., Methanol) CSP_Type->Solvent Additives Additives (e.g., Acetic Acid, Ammonium Hydroxide) Solvent->Additives FlowRate Flow Rate Additives->FlowRate Temperature Temperature FlowRate->Temperature Resolution Baseline Resolution (Rs > 1.5) Temperature->Resolution AnalysisTime Short Analysis Time Temperature->AnalysisTime SFC_Method_Development Screening Initial Screening (Multiple CSPs & Modifiers) Modifier Modifier Optimization (e.g., Ethanol vs. Methanol, Concentration) Screening->Modifier Temperature Temperature Optimization (e.g., 20°C, 30°C, 40°C) Modifier->Temperature FlowRate Flow Rate Optimization Temperature->FlowRate ColumnDim Column Dimension Optimization (e.g., Shorter Column for Faster Run Time) FlowRate->ColumnDim FinalMethod Final Optimized Method ColumnDim->FinalMethod

References

Application Notes and Protocols for Dextroamphetamine-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Dextroamphetamine-d5 for analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) crucial for the accurate and precise quantification of dextroamphetamine in biological matrices. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during the entire analytical process, including sample extraction, chromatography, and ionization.

This guide covers three common and effective sample preparation techniques:

  • Liquid-Liquid Extraction (LLE): A classic technique that offers a high degree of sample cleanup by partitioning the analyte of interest from the aqueous sample matrix into an immiscible organic solvent.

  • Protein Precipitation (PPT): A rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.

  • Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to isolate and concentrate the analyte of interest while removing interfering compounds.

The choice of sample preparation technique depends on factors such as the biological matrix, the required limit of quantification, sample throughput needs, and the available instrumentation.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described sample preparation techniques in the analysis of dextroamphetamine using this compound as an internal standard.

ParameterLiquid-Liquid Extraction (Plasma)Protein Precipitation (Blood/Plasma)Solid-Phase Extraction (Urine)
Analyte DextroamphetamineDextroamphetamineAmphetamines
Internal Standard This compoundThis compound (or other IS)Deuterated Amphetamines
Typical Recovery >85%>90%80-110%[1][2]
Matrix Effect Minimal, corrected by ISCan be significant, corrected by ISMinimal to moderate, corrected by IS
Lower Limit of Quantification (LLOQ) 0.5 - 2.5 ng/mL0.5 - 5 ng/mL2.5 - 25 ng/mL[3]
Linearity (r²) >0.99>0.99>0.99
Precision (%CV) <15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%

Experimental Protocols and Workflows

Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol is adapted for the extraction of dextroamphetamine from human plasma using this compound as the internal standard.

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a specified volume of this compound internal standard working solution to each tube to achieve a final concentration of 50 ng/mL.

  • Basification: Add 100 µL of 1 M NaOH to each tube and vortex briefly to mix. This step ensures that dextroamphetamine is in its free base form, which is more soluble in organic solvents.

  • Extraction: Add 1 mL of an organic solvent mixture (e.g., n-butyl chloride/acetonitrile, 4:1, v/v) to each tube.

  • Vortexing: Cap the tubes and vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 0.1% formic acid in water/acetonitrile, 95:5, v/v).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Logical Workflow Diagram:

LLE_Workflow start Start: Plasma Sample aliquot Aliquot 100 µL Plasma start->aliquot spike Spike with This compound IS aliquot->spike basify Add 100 µL 1M NaOH spike->basify extract Add 1 mL Organic Solvent (n-butyl chloride/acetonitrile) basify->extract vortex1 Vortex 5-10 min extract->vortex1 centrifuge Centrifuge 4000 rpm, 10 min vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze PPT_Workflow start Start: Whole Blood Sample aliquot Aliquot 100 µL Whole Blood start->aliquot spike Spike with This compound IS aliquot->spike precipitate Add 400 µL Cold Acetonitrile spike->precipitate vortex Vortex 1-2 min precipitate->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Start: Urine Sample spike Spike with This compound IS start->spike buffer Add Buffer (pH 6.0) spike->buffer centrifuge_pre Centrifuge buffer->centrifuge_pre condition Condition SPE Cartridge (Methanol, Water) centrifuge_pre->condition load Load Sample condition->load wash1 Wash 1: Water load->wash1 wash2 Wash 2: Acidic Solution wash1->wash2 wash3 Wash 3: Methanol wash2->wash3 dry Dry Cartridge wash3->dry elute Elute with Basic Solvent dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Note: Quantitative Analysis of Dextroamphetamine-d5 in Human Plasma and Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dextroamphetamine-d5 in human plasma and serum. This compound is a deuterated stable isotope-labeled analog of dextroamphetamine, commonly used as an internal standard in pharmacokinetic and toxicological studies.[1][2] This protocol outlines a reliable method for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Dextroamphetamine is a central nervous system stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3][4] Accurate quantification of dextroamphetamine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2] This protocol provides a detailed procedure for the analysis of this compound, which can be adapted for the quantification of dextroamphetamine using this deuterated standard.

Experimental

Materials and Reagents
  • This compound (ISTD)

  • Dextroamphetamine (Analyte)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ethyl acetate

  • Isopropyl alcohol

  • Water (deionized, 18 MΩ·cm)

  • Human plasma/serum (drug-free)

Instrumentation
  • Liquid Chromatograph: Shimadzu Prominence HPLC system or equivalent

  • Mass Spectrometer: Sciex API 4000 QTRAP / API 4000 or a comparable triple quadrupole mass spectrometer[5]

  • Analytical Column: C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm)[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A double liquid-liquid extraction method is employed for efficient sample clean-up.[3][4]

  • To 200 µL of plasma/serum sample, add 25 µL of the internal standard working solution (unlabeled Dextroamphetamine if this compound is the analyte).

  • Add 500 µL of an organic solvent mixture (e.g., n-butyl chloride/chloroform (4:1, v/v)).[6]

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40 °C.

  • Reconstitute the residue in 100 µL of mobile phase.[6]

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm)[4]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol[4][6]
Gradient/Isocratic Isocratic: 65:35 (Methanol:Water with 0.5% Formic Acid)[4]
Flow Rate 0.2 - 0.8 mL/min[4][7]
Injection Volume 2 - 20 µL[3][8]
Column Temperature 20 - 40 °C
Run Time 2 - 10 minutes[4][9]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[10]
Ion Source Temp. 500 °C
Curtain Gas 20 psi
Collision Gas Nitrogen
IonSpray Voltage 5500 V

Table 3: MRM Transitions

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)
Dextroamphetamine136.1119.115026[6]
This compound 141.1 124.1 150 ~26 (to be optimized)
Alternate Transition136.191.1150(to be optimized)

Method Validation

The method was validated according to FDA and EMA guidelines.[3]

Table 4: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 250 ng/mL[3][9]
Correlation Coefficient (r²) > 0.997[3]
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL[9]
Intra-day Precision (%CV) < 15%[3]
Inter-day Precision (%CV) < 15%[3]
Accuracy (% Bias) Within ±15% of nominal concentrations[3]
Recovery > 90%[6]

Results and Discussion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in plasma and serum. The use of a deuterated internal standard is crucial for achieving accurate and precise results by compensating for potential matrix effects and variations in sample processing.[2] The sample preparation procedure, while involving a liquid-liquid extraction step, ensures a clean extract, minimizing ion suppression and improving the longevity of the analytical column and mass spectrometer. The chromatographic conditions provide good separation from endogenous interferences with a relatively short run time, allowing for the analysis of a large number of samples.

Workflow Diagram

G Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection into LC System Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MS Mass Spectrometric Detection (MRM Mode) Chrom->MS Integration Peak Integration MS->Integration Calib Calibration Curve Generation Integration->Calib Quant Quantification Calib->Quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS protocol detailed in this application note is a validated, sensitive, and specific method for the quantification of this compound in human plasma and serum. The procedure is suitable for applications in clinical and research settings where accurate measurement of this compound is required. The provided workflow and method parameters can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: Quantitative Analysis of Dextroamphetamine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC/MS) with Dextroamphetamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated method for the quantitative analysis of dextroamphetamine in biological samples, such as blood and urine, using Gas Chromatography-Mass Spectrometry (GC/MS). The method employs Dextroamphetamine-d5 as an internal standard to ensure accuracy and precision. The protocol includes a robust sample preparation procedure involving liquid-liquid extraction (LLE) followed by derivatization to enhance the chromatographic properties of the analyte. The described GC/MS method demonstrates excellent sensitivity, linearity, and reproducibility, making it suitable for forensic toxicology, clinical drug monitoring, and pharmaceutical research.

Introduction

Dextroamphetamine is a potent central nervous system stimulant and a key active ingredient in medications used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its potential for abuse and illicit use necessitates sensitive and specific analytical methods for its detection and quantification in biological specimens. Gas Chromatography-Mass Spectrometry (GC/MS) is a widely accepted technique for the analysis of amphetamine-type stimulants due to its high resolution and definitive identification capabilities.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations during sample preparation and analysis, thereby ensuring the reliability of quantitative results.[3][4][5] This application note provides a comprehensive protocol for the determination of dextroamphetamine in biological matrices, outlining the sample preparation, derivatization, GC/MS parameters, and method validation.

Experimental Protocols

Materials and Reagents
  • Dextroamphetamine and this compound standards (Cerilliant Corporation or equivalent)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Toluene (B28343) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Saturated aqueous solution of K₂CO₃

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Deionized water

  • Human blood/urine samples (drug-free for calibration and quality control)

  • Glass centrifuge tubes (15 mL)

  • Autosampler vials (1.5 mL) with inserts

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 1 mL of the biological sample (blood or urine) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 25 µL of a 10 µg/mL this compound internal standard solution to each sample, calibrator, and quality control.[1]

  • Alkalinization: Add 500 µL of a saturated aqueous solution of K₂CO₃ to each tube to adjust the pH to approximately 12.[1] Vortex mix for 30 seconds.

  • Extraction: Add 4 mL of an organic solvent mixture (e.g., a combination of toluene and ethyl acetate) to each tube.[6]

  • Mixing: Cap the tubes and vortex for 2 minutes, followed by centrifugation at 3000 rpm for 5 minutes to facilitate phase separation.[6]

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 60°C.[7][8]

Derivatization
  • Reagent Addition: To the dried extract, add 50 µL of toluene:acetonitrile (95:5) and 50 µL of Pentafluoropropionic anhydride (PFPA).[7]

  • Incubation: Cap the tubes and heat at 70°C for 20 minutes to allow for complete derivatization.[7]

  • Final Evaporation and Reconstitution: Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of ethyl acetate for GC/MS analysis.[7]

  • Transfer: Transfer the final solution to a 1.5 mL autosampler vial with an insert for injection into the GC/MS system.

GC/MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: HP-5ms (or equivalent 5% phenylmethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Injector: Splitless mode, 1 µL injection volume.[9]

  • Injector Temperature: 260°C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10][11]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp 1: 12.5°C/min to 160°C, hold for 2 minutes.[10]

    • Ramp 2: 8°C/min to 180°C.[10]

    • Ramp 3: 35°C/min to 300°C, hold for 5 minutes.[6][11]

  • MS Transfer Line Temperature: 280°C.[11]

  • Ion Source Temperature: 230°C.[11]

  • Quadrupole Temperature: 150°C.[11]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored (for PFPA derivatives):

    • Dextroamphetamine-PFP: m/z 190 (quantifier), 118, 91 (qualifiers).[7]

    • This compound-PFP: m/z 194 (quantifier), 123 (qualifier).[3]

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)1 ng/mL[1]
Limit of Quantitation (LOQ)4 ng/mL[1]

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low1595.84.55.2
Medium150102.33.14.8
High80098.92.83.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (1 mL) Spike 2. Spike with this compound Sample->Spike Alkalinize 3. Add K2CO3 (pH ~12) Spike->Alkalinize Extract 4. Liquid-Liquid Extraction Alkalinize->Extract Separate 5. Centrifuge and Collect Organic Layer Extract->Separate Evaporate1 6. Evaporate to Dryness Separate->Evaporate1 AddReagents 7. Add Toluene/Acetonitrile & PFPA Evaporate1->AddReagents Heat 8. Heat at 70°C for 20 min AddReagents->Heat Evaporate2 9. Evaporate to Dryness Heat->Evaporate2 Reconstitute 10. Reconstitute in Ethyl Acetate Evaporate2->Reconstitute GCMS 11. GC/MS Analysis Reconstitute->GCMS Data 12. Data Processing & Quantification GCMS->Data

Caption: Experimental workflow from sample preparation to data analysis.

validation_parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The GC/MS method detailed in this application note provides a reliable and robust protocol for the quantification of dextroamphetamine in biological matrices. The use of this compound as an internal standard, combined with an optimized sample preparation and derivatization procedure, ensures high accuracy and precision. This method meets the stringent requirements for forensic and clinical applications and can be readily implemented in laboratories equipped with standard GC/MS instrumentation. The validation data demonstrates that the method is sensitive, linear over a wide concentration range, and suitable for routine analysis.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Dextroamphetamine Using Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextroamphetamine is a potent central nervous system (CNS) stimulant primarily prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Therapeutic Drug Monitoring (TDM) of dextroamphetamine is crucial for optimizing therapeutic outcomes, minimizing dose-related side effects, and ensuring patient adherence. TDM involves the quantification of drug concentrations in biological matrices, typically plasma or serum, to guide dosage adjustments. The use of a stable isotope-labeled internal standard, such as Dextroamphetamine-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the physicochemical properties of the analyte, correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]

These application notes provide a comprehensive overview of the methodologies for the therapeutic drug monitoring of dextroamphetamine utilizing this compound as an internal standard.

Mechanism of Action of Dextroamphetamine

Dextroamphetamine exerts its therapeutic effects by increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft.[4][5] It achieves this by:

  • Promoting Neurotransmitter Release: Dextroamphetamine reverses the action of the dopamine (DAT) and norepinephrine (NET) transporters, leading to the release of these neurotransmitters from presynaptic neurons.[4][6]

  • Inhibiting Reuptake: By blocking DAT and NET, dextroamphetamine prevents the reuptake of dopamine and norepinephrine from the synapse, prolonging their availability to bind to postsynaptic receptors.[4]

  • VMAT2 Disruption: It disrupts the vesicular monoamine transporter 2 (VMAT2), causing an increased release of dopamine and norepinephrine from synaptic vesicles.[5]

  • MAO Inhibition: Dextroamphetamine can also inhibit monoamine oxidase (MAO), an enzyme that metabolizes these neurotransmitters, further increasing their synaptic concentrations.[4]

This enhanced dopaminergic and noradrenergic activity in brain regions associated with attention and wakefulness, such as the prefrontal cortex, is believed to be the primary mechanism for its therapeutic effects in ADHD and narcolepsy.[6]

Caption: Mechanism of Action of Dextroamphetamine. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the validation parameters from published LC-MS/MS methods for the quantification of dextroamphetamine in human plasma using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Internal Standard This compoundThis compound
Matrix Human PlasmaHuman Plasma
Sample Preparation Double Liquid-Liquid ExtractionSolid Phase Extraction
LC Column C18Atlantis dC18
Mobile Phase IsocraticGradient
Ionization Mode Positive Ion ModePositive Ion Mode
Mass Spectrometer Triple QuadrupoleTriple Quadrupole
Reference [7][3]

Table 2: Method Validation Data

ParameterMethod 1Method 2
Calibration Range 2.5 - 250 ng/mL2 - 250 ng/mL
Linearity (r²) ≥ 0.997> 0.99
Lower Limit of Quantification (LLOQ) 2.5 ng/mL2 ng/mL
Intra-day Precision (%CV) ≤ 15%< 15%
Inter-day Precision (%CV) ≤ 15%< 15%
Accuracy (Bias) Within ±15%< 15%
Recovery Not Reported> 50%
Reference [7][3]

Experimental Protocols

Protocol 1: Double Liquid-Liquid Extraction for Plasma Samples

This protocol is adapted from a validated method for the quantification of dextroamphetamine in human plasma.[7]

1. Materials and Reagents

  • Dextroamphetamine and this compound standards

  • Human plasma (K2EDTA)

  • Organic solvents (e.g., ethyl acetate, n-hexane)

  • Aqueous buffer (e.g., phosphate (B84403) buffer)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation

  • Pipette 200 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 500 µL of an appropriate organic solvent mixture (e.g., ethyl acetate/n-hexane).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a new tube.

  • Add 200 µL of an acidic aqueous solution to the organic extract.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.

  • Discard the unfrozen organic layer.

  • Thaw the aqueous layer and transfer it to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., acetonitrile (B52724) and water with formic acid).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions: Monitor the specific precursor to product ion transitions for dextroamphetamine and this compound.

Protocol 2: Solid Phase Extraction for Plasma Samples

This protocol is a general representation based on common SPE methods for amphetamines.

1. Materials and Reagents

  • Dextroamphetamine and this compound standards

  • Human plasma

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Conditioning, wash, and elution solvents

  • Vortex mixer

  • Centrifuge or vacuum manifold

  • Evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Pipette 500 µL of plasma into a tube.

  • Add 50 µL of the this compound internal standard.

  • Precondition the SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis

  • Follow similar LC-MS/MS conditions as described in Protocol 1, potentially with a gradient elution program to optimize separation.

Therapeutic Drug Monitoring Workflow

The process of TDM for dextroamphetamine involves several key steps from sample collection to clinical decision-making.

TDM_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase Patient_Assessment Patient Assessment (Efficacy & Side Effects) Sample_Collection Blood Sample Collection (Trough Level) Patient_Assessment->Sample_Collection TDM Indicated Dosing Dextroamphetamine Dosing Dosing->Patient_Assessment Sample_Login Sample Reception & Login Sample_Collection->Sample_Login Clinical_Decision Clinical Decision: - Adjust Dose - Maintain Dose - Further Monitoring Clinical_Decision->Dosing Dosage Adjustment Sample_Prep Sample Preparation (with this compound) Sample_Login->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Report_Generation Result Reporting Data_Processing->Report_Generation Report_Generation->Clinical_Decision Concentration Level

Caption: Therapeutic Drug Monitoring Workflow for Dextroamphetamine. (Within 100 characters)

This workflow highlights the collaborative effort between clinicians and the laboratory to personalize dextroamphetamine therapy. Regular monitoring of clinical response and adverse effects, coupled with accurate drug concentration measurements, allows for informed decisions to optimize treatment.[8][9]

References

Application of Dextroamphetamine-d5 in ADHD Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextroamphetamine is a potent central nervous system stimulant widely used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD). Its deuterated analog, Dextroamphetamine-d5, serves as a critical tool in preclinical ADHD research, particularly in pharmacokinetic and metabolic studies. The inclusion of five deuterium (B1214612) atoms provides a stable isotopic label, allowing for precise quantification by mass spectrometry and differentiation from its non-deuterated counterpart. This document provides detailed application notes and experimental protocols for the use of this compound in established animal models of ADHD, including the Spontaneously Hypertensive Rat (SHR).

Mechanism of Action

Dextroamphetamine primarily exerts its therapeutic effects by increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the brain.[1][2][3] Its mechanism involves a multi-faceted interaction with monoamine transporters and vesicles:

  • Reversal of Transporter Function: Dextroamphetamine binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing a reversal of their normal function. Instead of reuptaking neurotransmitters from the synaptic cleft, the transporters begin to efflux DA and NE from the presynaptic neuron into the synapse.[1][3]

  • Vesicular Release: Dextroamphetamine can enter synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing the release of DA and NE from the vesicles into the cytoplasm of the presynaptic terminal.[3][4] This increases the cytoplasmic pool of neurotransmitters available for reverse transport into the synapse.

  • Inhibition of Monoamine Oxidase (MAO): At higher concentrations, dextroamphetamine can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines, further increasing their availability.[1][3]

The resulting elevation of synaptic DA and NE in brain regions such as the prefrontal cortex and striatum is believed to enhance attention, reduce hyperactivity, and improve impulse control in individuals with ADHD.[5][6]

Data Presentation

Table 1: Pharmacokinetic Parameters of Dextroamphetamine in Rats
ParameterDose (mg/kg)RouteMatrixCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Animal ModelReference
d-Amphetamine 1.0i.p.Plasma~35~0.5Not Reported~1.2Rat[7][8]
d-Amphetamine 5.0i.p.PlasmaNot ReportedNot ReportedNot Reported~0.9Rat[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.

Table 2: Effects of Dextroamphetamine on Locomotor Activity in ADHD Animal Models
Animal ModelTreatment (mg/kg, i.p.)Outcome Measure% Change from VehicleStatistical SignificanceReference
SHR 1.0Locomotor ActivityIncreasedp < 0.05[9]
SHR 2.0Locomotor ActivityIncreasedp < 0.05[9]
SHR 4.0Locomotor ActivityIncreasedp < 0.05[9]
WKY 1.0Locomotor ActivityIncreasedp < 0.05[9]
WKY 2.0Locomotor ActivityIncreasedp < 0.05[9]
WKY 4.0Locomotor ActivityIncreasedp < 0.05[9]

SHR: Spontaneously Hypertensive Rat; WKY: Wistar-Kyoto Rat (normotensive control).

Table 3: Effects of Dextroamphetamine on 5-Choice Serial Reaction Time Task (5-CSRTT) Performance in Rats
Animal ModelTreatment (mg/kg, i.p.)Performance MetricEffectStatistical SignificanceReference
Rat 0.3 - 1.0Premature RespondingIncreasedDose-dependent[10]
Rat 0.3 - 1.0Perseverative RespondingIncreasedDose-dependent[10]
Rat (FR 3) Not specifiedAccuracyIncreasedp < 0.05[11]
Rat (FR 10) Not specifiedAccuracyIncreasedp < 0.05[11]

FR: Fixed Ratio schedule of reinforcement.

Table 4: Effects of D-Amphetamine on Extracellular Dopamine and Norepinephrine Levels in Rat Brain
Brain RegionTreatment (mg/kg, i.v.)NeurotransmitterPeak % Increase from BaselineReference
Medial Prefrontal Cortex 1.0Dopamine~150%[5]
Striatum 1.0Dopamine>400%[5]
Frontal Cortex 10.0Norepinephrine~200%[12][13]
Hypothalamus 10.0Norepinephrine~400%[12][13]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measurement of Dopamine and Norepinephrine

This protocol describes the measurement of extracellular dopamine and norepinephrine in the prefrontal cortex of awake, freely moving rats following administration of this compound.

1. Materials and Reagents:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)

  • Guide cannulae

  • Dental cement

  • Surgical tools

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS system

2. Surgical Procedure:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Expose the skull and drill a small hole above the target brain region (e.g., medial prefrontal cortex).

  • Implant a guide cannula aimed at the desired coordinates.

  • Secure the cannula to the skull with dental cement and surgical screws.

  • Allow the animal to recover for at least 48 hours post-surgery.

3. Microdialysis Procedure:

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the prefrontal cortex.

  • Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow a 60-90 minute equilibration period.

  • Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).

  • Administer this compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Store samples at -80°C until analysis.

4. Sample Analysis:

  • Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD or a validated LC-MS/MS method.

  • Express the results as a percentage of the baseline neurotransmitter levels.

Protocol 2: Locomotor Activity Assessment

This protocol outlines the procedure for assessing the effect of this compound on spontaneous locomotor activity in an open-field arena.

1. Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Open-field activity chambers equipped with infrared photobeam detectors

  • Data acquisition software

2. Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal injection).

  • Immediately place the animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time-course of the drug's effect.

Protocol 3: 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a widely used behavioral paradigm to assess attention and impulsivity in rodents.[14]

1. Apparatus:

  • 5-CSRTT operant chambers with five response apertures, a food magazine, and a house light.

  • Control software for task implementation.

2. Training Procedure:

  • Food restrict the rats to 85-90% of their free-feeding body weight.

  • Habituate the animals to the operant chambers and train them to receive a food reward from the magazine.

  • Gradually shape the desired response by requiring nose pokes into an illuminated aperture to receive a reward.

  • Progressively decrease the stimulus duration and increase the inter-trial interval (ITI) to increase task difficulty.

  • Training is complete when animals achieve stable baseline performance (e.g., >80% accuracy and <20% omissions).

3. Drug Testing Procedure:

  • Once stable baseline performance is achieved, administer this compound or vehicle at various doses in a counterbalanced design.

  • Place the animal in the 5-CSRTT chamber and begin the session after a predetermined pre-treatment interval.

  • Record key performance measures:

    • Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) * 100

    • Omissions (%): (Number of omitted trials / Total number of trials) * 100

    • Premature Responses: Number of responses during the ITI.

    • Perseverative Responses: Repeated nose pokes into an aperture after a correct or incorrect response.

    • Response Latency: Time from stimulus onset to a correct response.

    • Reward Latency: Time from a correct response to collection of the reward.

Protocol 4: Pharmacokinetic Analysis using LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in plasma and brain tissue.

1. Sample Collection:

  • Administer this compound to the animals.

  • At predetermined time points, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant.

  • Centrifuge the blood to separate the plasma.

  • For brain tissue analysis, euthanize the animal and rapidly dissect the brain region of interest.

  • Store all samples at -80°C until analysis.

2. Sample Preparation:

  • Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound.

  • Use a stable isotope-labeled internal standard for accurate quantification.

  • Optimize the chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

  • Generate a calibration curve using standards of known concentrations.

  • Analyze the prepared samples and calculate the concentration of this compound based on the calibration curve.

Mandatory Visualizations

Dextroamphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic/Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dextro_d5 This compound dat_net DAT / NET dextro_d5->dat_net Enters neuron & reverses transport vmat2 VMAT2 dextro_d5->vmat2 Enters vesicle & disrupts storage mao MAO dextro_d5->mao Inhibition da_ne_synapse Dopamine / Norepinephrine dat_net->da_ne_synapse Efflux vesicle Synaptic Vesicle da_ne_cyto Dopamine / Norepinephrine (Cytoplasmic Pool) vesicle->da_ne_cyto Release into cytoplasm da_ne_cyto->dat_net Substrate for reverse transport da_ne_synapse->dat_net Reuptake Blockade receptors Postsynaptic Receptors (D1, D2, Adrenergic) da_ne_synapse->receptors Binding downstream Downstream Signaling (Improved Attention, Reduced Hyperactivity) receptors->downstream Activation Experimental_Workflow_Microdialysis cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis anesthesia Anesthetize Animal stereotaxic Stereotaxic Surgery anesthesia->stereotaxic implant Implant Guide Cannula stereotaxic->implant recover Post-operative Recovery (≥ 48 hours) implant->recover probe Insert Microdialysis Probe recover->probe perfuse Perfuse with aCSF probe->perfuse equilibrate Equilibration (60-90 min) perfuse->equilibrate baseline Collect Baseline Samples equilibrate->baseline administer Administer this compound baseline->administer collect Collect Post-treatment Samples administer->collect analyze HPLC-ECD or LC-MS/MS Analysis collect->analyze quantify Quantify Dopamine & Norepinephrine analyze->quantify data Data Analysis (% of Baseline) quantify->data Logical_Relationship_ADHD_Models cluster_models Animal Models cluster_assays Behavioral & Neurochemical Assays adhd ADHD Phenotypes (Hyperactivity, Inattention, Impulsivity) shr Spontaneously Hypertensive Rat (SHR) (Genetic Model) adhd->shr Exhibits locomotor Locomotor Activity Test (Measures Hyperactivity) shr->locomotor Tested in csrtt 5-Choice Serial Reaction Time Task (Measures Attention & Impulsivity) shr->csrtt Tested in microdialysis In Vivo Microdialysis (Measures Neurotransmitter Levels) shr->microdialysis Studied with wky Wistar-Kyoto Rat (WKY) (Normotensive Control) wky->locomotor Control for wky->csrtt Control for outcome Therapeutic Outcome (Reversal of ADHD-like Phenotypes) locomotor->outcome csrtt->outcome microdialysis->outcome Correlates with dextro_d5 This compound Administration dextro_d5->locomotor dextro_d5->csrtt dextro_d5->microdialysis

References

Application Note: The Role of Dextroamphetamine-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development. Stable isotope labeling is a powerful technique used to trace, quantify, and characterize the metabolic fate of pharmaceutical compounds.[1][2][3][] Dextroamphetamine-d5, a deuterated analog of Dextroamphetamine, serves as an invaluable tool in these studies. Its slightly greater mass, due to the replacement of five hydrogen atoms with deuterium, makes it distinguishable by mass spectrometry (MS) without altering its chemical properties. This allows it to be used as an ideal internal standard for the highly sensitive and selective quantification of Dextroamphetamine in complex biological matrices such as plasma, urine, and tissue samples.[5][6]

Pharmacokinetics of Dextroamphetamine

Understanding the pharmacokinetic profile of Dextroamphetamine is crucial for interpreting DMPK studies.

  • Absorption: Dextroamphetamine is well-absorbed orally, with the time to reach peak plasma concentration (Tmax) being approximately 3 hours for immediate-release tablets and 7 hours for extended-release formulations.[7] About 90% of an oral dose is absorbed in the gastrointestinal tract.[8]

  • Distribution: The volume of distribution (Vd) is around 4 L/kg, and plasma protein binding is relatively low, at 15-40%.[7][9]

  • Metabolism: Dextroamphetamine is extensively metabolized in the liver. The primary enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6).[7][8][10] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in how individuals metabolize the drug, with some being ultra-rapid metabolizers.[7][11] Major metabolic pathways include oxidation to form active metabolites like 4-hydroxyamphetamine and norephedrine, and deamination to form phenylacetone, which is further metabolized to benzoic acid and hippuric acid.[7][12]

  • Elimination: The drug is primarily excreted in the urine, with 30-40% of the dose being excreted as the unchanged parent drug.[7] The elimination half-life is influenced by age and the specific enantiomer; for the d-enantiomer in adults, the half-life is approximately 10 hours.[7] Urinary pH significantly affects elimination; acidic urine enhances renal clearance.[7]

Application of this compound in Bioanalysis

The primary application of this compound is as an internal standard (IS) in quantitative bioanalysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] An IS is added at a known concentration to all samples, including calibration standards and quality controls.[5] Because this compound is chemically identical to the non-labeled drug, it co-elutes during chromatography and experiences similar effects from the sample matrix (e.g., ion suppression). By calculating the ratio of the analyte's MS response to the IS's MS response, variations introduced during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.[5][13]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and metabolites of Dextroamphetamine.

Table 1: Pharmacokinetic Parameters of Dextroamphetamine in Adults

ParameterValueReference
Bioavailability (Oral)~90%[8][9]
Tmax (Immediate-Release)~3 hours[7]
Tmax (Extended-Release)~7 hours[7]
Plasma Protein Binding15–40%[9]
Volume of Distribution (Vd)~4 L/kg[7]
Apparent Clearance (CL)28.7 L/h[14][15]
Elimination Half-Life (t½)~10 hours[7]

Table 2: Major Metabolic Pathways and Metabolites of Dextroamphetamine

Metabolic PathwayKey EnzymeResulting MetabolitesReference
HydroxylationCYP2D64-hydroxyamphetamine (active)[7][10]
OxidationNot specifiedNorephedrine (active)[7]
DeaminationNot specifiedPhenylacetone[7][12]
Further MetabolismNot specifiedBenzoic acid, Hippuric acid[7][12]

Visualizations

cluster_0 Metabolic Pathways of Dextroamphetamine Dextro Dextroamphetamine CYP2D6 CYP2D6 Dextro->CYP2D6 Hydroxylation Noreph Norephedrine (Active Metabolite) Dextro->Noreph Oxidation Deamination Oxidative Deamination Dextro->Deamination Hydroxy 4-Hydroxyamphetamine (Active Metabolite) CYP2D6->Hydroxy Phenyl Phenylacetone Deamination->Phenyl Benzoic Benzoic Acid Phenyl->Benzoic Hippuric Hippuric Acid Benzoic->Hippuric

Caption: Metabolic conversion of Dextroamphetamine by key enzymes into its major metabolites.

cluster_1 PK Study Workflow using this compound start Biological Sample Collection (e.g., Plasma, Urine) step1 Spike with this compound (Internal Standard) start->step1 step2 Sample Preparation (e.g., Protein Precipitation, SPE) step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Data Acquisition (Analyte & IS Signal) step3->step4 step5 Data Processing (Calculate Analyte/IS Ratio) step4->step5 end Quantification & PK Analysis step5->end

Caption: Standard bioanalytical workflow for quantifying Dextroamphetamine in biological samples.

Protocols

Protocol 1: Quantification of Dextroamphetamine in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized based on the instrumentation available.

1. Objective: To accurately quantify the concentration of Dextroamphetamine in human plasma samples using this compound as an internal standard.

2. Materials and Reagents:

  • Dextroamphetamine certified reference standard

  • This compound certified reference standard

  • LC-MS grade Acetonitrile (B52724), Methanol, and Water

  • Formic Acid

  • Human plasma (blank, for calibration curve)

  • Microcentrifuge tubes

  • Pipettes and tips

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

4. Standard Solutions Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Dextroamphetamine and this compound in methanol.

  • Working Stock Solutions: Serially dilute the primary stocks to create working solutions for the calibration curve and a separate working solution for the internal standard (e.g., 100 ng/mL this compound).

5. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

6. Calibration Curve and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with known concentrations of Dextroamphetamine (e.g., 1-500 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Process these samples alongside the unknown samples as described in Step 5.

7. LC-MS/MS Analysis:

  • LC Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • MS/MS Conditions (Example - Positive ESI Mode):

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions for both Dextroamphetamine and this compound. (Note: Exact m/z values must be determined experimentally).

      • Dextroamphetamine: e.g., Q1: 136.1 -> Q3: 119.1

      • This compound: e.g., Q1: 141.1 -> Q3: 124.1

8. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard for all injections.

  • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Use the regression equation to calculate the concentration of Dextroamphetamine in the unknown samples based on their measured Peak Area Ratios.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the study of Dextroamphetamine. It focuses on two key applications: the high-throughput quantification of Dextroamphetamine in biological matrices using Dextroamphetamine-d5 as an internal standard, and a high-throughput screening assay to identify novel inhibitors of the dopamine (B1211576) transporter (DAT), a primary target of Dextroamphetamine.

Application Note 1: High-Throughput Quantification of Dextroamphetamine using LC-MS/MS with a Deuterated Internal Standard

Introduction:

Dextroamphetamine is a potent central nervous system stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] During drug development and clinical trials, a robust, high-throughput method for the accurate quantification of Dextroamphetamine in biological samples such as plasma or serum is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] This corrects for variability during sample preparation and analysis, leading to high accuracy and precision.[4]

Principle:

This method employs automated protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. This compound is added to all samples, calibrators, and quality control samples at a known concentration at the beginning of the sample preparation process. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Data Presentation:

The following tables summarize typical quantitative data and validation parameters for a high-throughput LC-MS/MS assay for Dextroamphetamine.

Table 1: LC-MS/MS Parameters for Dextroamphetamine and this compound

ParameterDextroamphetamineThis compound (Internal Standard)
Q1 Mass (m/z)136.2141.2
Q3 Mass (m/z)91.093.0
Collision Energy (eV)2626
Retention Time (min)~1.5~1.5

Note: These values are illustrative and may require optimization for specific instruments and chromatographic conditions.[3]

Table 2: Assay Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.999
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 100.5 ng/mL
Intra-day Precision (%CV)≤ 15%< 11.1%
Inter-day Precision (%CV)≤ 15%< 4.7%
Accuracy (% bias)Within ±15%-5% to +7%
RecoveryConsistent and reproducible> 89%

This data is representative of a validated bioanalytical method.[3]

Experimental Protocol: High-Throughput Quantification of Dextroamphetamine in Human Plasma

Materials and Reagents:

  • Dextroamphetamine hydrochloride (certified reference standard)

  • This compound hydrochloride (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well microplates

Equipment:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Automated liquid handling system

  • Plate centrifuge

  • Plate shaker

Protocol:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Dextroamphetamine and this compound in methanol.

    • Prepare a working solution of the internal standard (this compound) at 2.5 ng/mL in 50:50 methanol:water.

    • Prepare calibration standards and QC samples by spiking appropriate amounts of Dextroamphetamine stock solution into blank human plasma.

  • Sample Preparation (Automated Protein Precipitation):

    • Aliquot 50 µL of plasma samples, calibrators, and QCs into a 96-well plate.

    • Add 10 µL of the internal standard working solution to each well, except for blank matrix samples.

    • Add 200 µL of cold acetonitrile to each well to precipitate proteins.

    • Seal the plate and vortex for 2 minutes at high speed.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.5 mL/min

      • Injection Volume: 5 µL

      • Gradient: Start with 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, and return to initial conditions.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • Monitor the transitions specified in Table 1.

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma Sample/Calibrator/QC (50 µL) is_spike Spike with this compound IS (10 µL) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UHPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition (Peak Area Ratio) ms->data quant Quantification of Dextroamphetamine data->quant

Caption: Workflow for high-throughput quantification of Dextroamphetamine.

Application Note 2: High-Throughput Screening for Dopamine Transporter (DAT) Inhibitors

Introduction:

Dextroamphetamine exerts its therapeutic effects primarily by blocking the reuptake of dopamine and norepinephrine (B1679862) through their respective transporters, DAT and NET.[5][6] This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft.[5][6] Identifying novel compounds that inhibit DAT is a key strategy in the discovery of new treatments for conditions like ADHD and depression. High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify such inhibitors.[7]

Principle:

This protocol describes a fluorescence-based HTS assay to measure the inhibition of dopamine uptake into cells stably expressing the human dopamine transporter (hDAT). The assay utilizes a fluorescent substrate that is a substrate for DAT. When the substrate is transported into the cells, its fluorescence increases. In the presence of a DAT inhibitor, the uptake of the fluorescent substrate is blocked, resulting in a lower fluorescence signal. This allows for the identification of "hits" that inhibit DAT function.

Data Presentation:

Table 3: HTS Assay Performance Metrics

ParameterValueInterpretation
Z'-factor0.75Excellent assay quality, suitable for HTS.
Signal-to-Background Ratio> 10Robust assay window.
Hit Rate~0.5%Typical for a primary screen.

Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[4]

Experimental Protocol: Fluorescence-Based DAT Inhibition HTS Assay

Materials and Reagents:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent DAT substrate (e.g., from a commercial kit)[8][9]

  • Dextroamphetamine or a known DAT inhibitor (e.g., GBR12909) as a positive control

  • Compound library dissolved in DMSO

  • 384-well black, clear-bottom microplates

Equipment:

  • Automated liquid handling system

  • Plate reader capable of bottom-read fluorescence detection

  • Cell incubator (37°C, 5% CO2)

Protocol:

  • Cell Plating:

    • The day before the assay, seed hDAT-expressing HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 15,000-20,000 cells per well).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Wash the cells once with assay buffer.

    • Using an automated liquid handler, add test compounds from the library to the appropriate wells (final concentration typically 1-10 µM).

    • Add positive control (e.g., Dextroamphetamine) and negative control (DMSO vehicle) to designated wells.

  • Assay Initiation and Incubation:

    • Pre-incubate the plate with the compounds for 15-30 minutes at room temperature.

    • Add the fluorescent DAT substrate to all wells to initiate the uptake reaction.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the chosen fluorescent substrate).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Visualization of the Dextroamphetamine Signaling Pathway:

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopa Tyrosine -> L-DOPA -> Dopamine vesicle Vesicular Storage (VMAT2) dopa->vesicle release Dopamine Release vesicle->release da_synapse Dopamine release->da_synapse d_receptor Dopamine Receptors (e.g., D1, D2) da_synapse->d_receptor dat Dopamine Transporter (DAT) da_synapse->dat Reuptake downstream Downstream Signaling d_receptor->downstream dat->release dextro Dextroamphetamine dextro->dat Inhibits

Caption: Dextroamphetamine's mechanism of action at the dopamine synapse.

Visualization of the HTS Workflow for DAT Inhibitors:

G cluster_setup Assay Setup cluster_screening Screening cluster_readout Data Acquisition & Analysis plate_cells Plate hDAT-expressing cells in 384-well plates incubate_cells Incubate overnight plate_cells->incubate_cells add_compounds Add test compounds & controls incubate_cells->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Add fluorescent DAT substrate pre_incubate->add_substrate incubate_reaction Incubate for uptake add_substrate->incubate_reaction read_fluorescence Read fluorescence incubate_reaction->read_fluorescence analyze_data Calculate % inhibition read_fluorescence->analyze_data identify_hits Identify 'Hits' analyze_data->identify_hits

Caption: High-throughput screening workflow for identifying DAT inhibitors.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dextroamphetamine-d5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of Dextroamphetamine-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the context of this compound quantification, this typically manifests as ion suppression, where the presence of endogenous or exogenous matrix components reduces the signal intensity of the analyte, leading to inaccurate and imprecise results.[1][2][4] This phenomenon is a significant concern in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[3][5]

Q2: How can I determine if my this compound signal is affected by matrix effects?

A2: A common method to identify ion suppression is the post-column infusion experiment.[4][6][7] In this procedure, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A drop in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[4][6][7]

Q3: What are the most common sources of matrix effects in biological samples like plasma and urine?

A3: In biological matrices, common sources of interference include phospholipids (B1166683), salts, endogenous metabolites, and proteins.[7] For instance, phospholipids are known to cause significant ion suppression in electrospray ionization (ESI). The composition of the matrix can vary between different lots of the same biological fluid, leading to variable matrix effects.

Q4: Can the choice of ionization source in my mass spectrometer help reduce matrix effects?

A4: Yes, the choice of ionization source can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][2][8] If your method development allows, switching from ESI to APCI can be an effective strategy to mitigate ion suppression.[1][2] Additionally, switching the ESI polarity (e.g., from positive to negative ion mode) may also help, as fewer matrix components may ionize under different conditions.[1][2]

Q5: How does a deuterated internal standard like this compound help in quantification?

A5: When quantifying the non-deuterated dextroamphetamine, a stable isotope-labeled internal standard such as this compound is highly recommended.[9] The underlying principle is that the deuterated standard will have nearly identical chemical and physical properties to the analyte. Therefore, it will experience the same degree of ion suppression or enhancement during analysis.[9][10] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.[9]

Troubleshooting Guides

Issue 1: Low signal intensity or poor recovery of this compound.

This issue is often a direct consequence of ion suppression from the sample matrix.

Troubleshooting Steps:

  • Confirm Matrix Effects: Perform a post-column infusion experiment as described in the FAQs to confirm that ion suppression is the root cause.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][11]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode cation exchange SPE is often suitable for amphetamines.[4]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract. A two-step LLE process can be particularly effective for plasma samples.[12][13]

    • Protein Precipitation: While simpler, protein precipitation is generally less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE.[11]

  • Chromatographic Separation: Adjust your chromatographic conditions to separate the this compound peak from the regions of ion suppression.[6][11] This may involve changing the analytical column, mobile phase composition, or gradient profile.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][5] However, this approach may compromise the limit of quantification if the analyte concentration is low.

Issue 2: High variability and poor reproducibility in quantitative results.

Inconsistent results across different samples or batches can be due to variable matrix effects between different lots of biological fluid.

Troubleshooting Steps:

  • Evaluate Matrix Variability: Assess the matrix effect in multiple lots of the blank matrix to understand the extent of the variability.

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard is crucial for correcting variability. Ensure that the internal standard is added early in the sample preparation process to account for variations in both extraction efficiency and ion suppression.

  • Standardize Sample Collection and Handling: Ensure that all samples are collected and stored under consistent conditions to minimize variations in the matrix composition.

  • Refine the Sample Cleanup Method: If variability persists, a more rigorous sample preparation method, such as a well-optimized SPE protocol, may be necessary to remove a wider range of interfering compounds.

Experimental Protocols

Solid-Phase Extraction (SPE) for Amphetamines in Urine

This protocol is adapted for the cleanup of urine samples prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).[4]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[4]

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove polar interferences.[4]

  • Elution: Elute the amphetamines with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.[4]

Liquid-Liquid Extraction (LLE) for Amphetamines in Plasma

This protocol is suitable for the extraction of amphetamines from plasma samples.

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard and 1 mL of 0.1 M sodium hydroxide to basify the sample.[4]

  • Extraction: Add 5 mL of a non-polar organic solvent (e.g., n-butyl chloride or a mixture of hexane/ethyl acetate). Vortex for 10-15 minutes.[4]

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[4]

  • Analyte Collection: Transfer the upper organic layer to a clean tube.[4]

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the initial mobile phase.[4]

Quantitative Data Summary

The following table summarizes typical performance data that can be achieved with optimized sample preparation and LC-MS/MS methods.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Recovery >85%>80%Variable (can be lower)
Matrix Factor (MF) 0.9 - 1.10.85 - 1.15Can be < 0.8 (significant suppression)
Process Efficiency HighGoodModerate
Cleanliness of Extract ExcellentGoodFair

Note: These are representative values. Actual results will depend on the specific matrix, analyte concentration, and analytical method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample (Plasma, Urine) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing result Quantitative Result data_processing->result Calculate Concentration

Caption: A generalized experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_yes Matrix Effect Confirmed cluster_no Other Issues start Inaccurate/Imprecise Results check_matrix Is it a Matrix Effect? start->check_matrix optimize_prep Optimize Sample Prep (SPE, LLE) check_matrix->optimize_prep Yes check_instrument Check Instrument Performance check_matrix->check_instrument No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom end Accurate & Precise Results optimize_prep->end change_source Change Ionization Source (APCI) optimize_chrom->change_source optimize_chrom->end change_source->end check_standards Verify Standard/IS Purity check_instrument->check_standards check_standards->end

Caption: A logical troubleshooting guide for inaccurate this compound results.

References

Improving sensitivity for low-level detection of Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of Dextroamphetamine-d5.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in analytical methods?

A1: this compound is a stable isotope-labeled (SIL) version of Dextroamphetamine. Its primary role is to serve as an internal standard (IS) in quantitative bioanalysis, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the analyte (Dextroamphetamine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of the target analyte.

Q2: What is a typical Lower Limit of Quantification (LLOQ) for Dextroamphetamine analysis using this compound as an internal standard?

A2: The LLOQ for Dextroamphetamine analysis can vary depending on the sample matrix, sample preparation method, and the sensitivity of the LC-MS/MS instrument. Published methods have reported LLOQs for Dextroamphetamine in plasma ranging from as low as 50 pg/mL to 2.5 ng/mL.[2][3] A highly optimized method with efficient sample cleanup and a sensitive mass spectrometer is required to achieve the lowest detection levels.

Q3: Can the deuterium (B1214612) labels on this compound exchange back to hydrogen, and how would this affect my results?

A3: Deuterium labels on stable positions of the molecule, such as on a phenyl ring or a methyl group, are generally stable under typical analytical conditions. However, if the labels are on exchangeable sites (e.g., -OH, -NH), they can be replaced by hydrogen atoms from the solvent or matrix. This would lead to the internal standard being detected at the mass of the unlabeled analyte, causing an overestimation of the analyte's concentration. It is crucial to use this compound with deuterium labels on stable positions.

Q4: What are the common mass transitions (MRM) for Dextroamphetamine and this compound?

A4: In positive ion electrospray ionization (ESI+), the precursor ion for Dextroamphetamine is the protonated molecule [M+H]⁺ at m/z 136.2. A common product ion is m/z 91.[3] For this compound, the precursor ion is [M+H]⁺ at m/z 141.2, and a common product ion is m/z 93.[3] These transitions should be optimized on the specific mass spectrometer being used.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound Internal Standard

Potential Causes and Solutions

  • Incorrect Concentration:

    • Verify Spiking Solution: Double-check the concentration of your this compound stock and working solutions. Ensure correct dilutions were made.

    • Confirm Addition: Ensure the internal standard was added to all samples, including calibrators and quality controls.

  • Degradation:

    • Fresh Standard: Prepare a fresh dilution of the this compound standard and inject it directly into the mass spectrometer (bypassing the LC column) to confirm its integrity.

  • Instrument Issues:

    • MS/MS Parameters: Confirm that the correct MRM transitions and collision energies are being used for this compound.[3]

    • Ion Source Contamination: A dirty ion source can lead to poor ionization and low signal.[4] Clean the ion source according to the manufacturer's recommendations.

  • Sample Preparation Problems:

    • Extraction Inefficiency: Review the sample preparation protocol to ensure it is suitable for amphetamines. Factors like pH and solvent choice are critical for efficient extraction.

Issue 2: High Background Noise or Interfering Peaks

Potential Causes and Solutions

  • Matrix Effects:

    • Improve Sample Cleanup: Co-eluting matrix components can suppress the ionization of your analyte and internal standard.[5] Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering substances.[6]

    • Chromatographic Separation: Modify the LC gradient or change the analytical column to better separate this compound from interfering matrix components.[7]

  • Contamination:

    • Solvent and Reagent Blanks: Inject blanks of all solvents and reagents used in the sample preparation to identify sources of contamination.

    • System Cleaning: Flush the LC system and clean the mass spectrometer ion source to remove any accumulated contaminants.

Issue 3: Poor Peak Shape (Tailing, Broadening)

Potential Causes and Solutions

  • Chromatographic Issues:

    • Column Degradation: The analytical column may be degraded or contaminated. Replace the guard column or the analytical column.

    • Mobile Phase pH: Amphetamines are basic compounds, and the mobile phase pH can significantly impact peak shape. Ensure the pH is appropriate for good chromatography, often by adding a small amount of an acid like formic acid.[8]

    • Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.

  • System Problems:

    • Extra-Column Volume: Excessive tubing length or dead volumes in the system can lead to peak broadening. Ensure all connections are secure and tubing is of the appropriate length and diameter.

Quantitative Data Summary

MethodMatrixSample PreparationLLOQ (Dextroamphetamine)Internal StandardReference
LC-ESI-MS/MSPlasmaLiquid-Liquid Extraction50 pg/mLThis compound[3]
LC-MS/MSHuman PlasmaDouble Liquid-Liquid Extraction2.5 ng/mLStable Isotope Labeled Dexamphetamine[2]
LC-MS/MS/MSRat BloodProtein Precipitation0.5 ng/mLRolipram[9]
ELISABlood, Urine, SalivaN/A6 ng/mLN/A[10]

Experimental Protocols

Protocol 1: Protein Precipitation for Dextroamphetamine Analysis in Plasma
  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of this compound working solution (e.g., 50 ng/mL in methanol) and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% 0.1% formic acid in water, 5% acetonitrile).[3]

  • Injection:

    • Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Dextroamphetamine: Q1 136.2 -> Q3 91.0

    • This compound: Q1 141.2 -> Q3 93.0[3]

  • Ion Source Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify G Start Low or No Signal for This compound? CheckConc Check IS Concentration and Addition Start->CheckConc DirectInject Direct Infusion of IS into MS CheckConc->DirectInject SignalOK Signal OK? DirectInject->SignalOK CheckMS Check MS/MS Parameters (Transitions, Energies) SignalOK->CheckMS No SamplePrepIssue Investigate Sample Prep (Extraction Efficiency) SignalOK->SamplePrepIssue Yes CleanSource Clean Ion Source CheckMS->CleanSource InstrumentIssue Instrument Issue CleanSource->InstrumentIssue Resolved Issue Resolved SamplePrepIssue->Resolved InstrumentIssue->Resolved G cluster_lc LC Elution cluster_ms Ion Source p1 Analyte Analyte p1->Analyte Co-elution IS IS (d5) p1->IS p2 p3 Matrix Matrix Interference p3->Matrix p4 MS MS Inlet Suppression Suppression MS->Suppression Ion Suppression Analyte->MS IS->MS Matrix->MS

References

Technical Support Center: Dextroamphetamine-d5 & Isomeric Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isomeric interferences using Dextroamphetamine-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in amphetamine analysis?

This compound is a deuterated analog of dextroamphetamine, commonly used as an internal standard (IS) in quantitative analysis by mass spectrometry (MS).[1] Its key function is to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response, thereby improving the accuracy and precision of the measurement of the target analyte, amphetamine.

Q2: Why is it critical to resolve d- and l-amphetamine enantiomers?

Resolving the dextrorotary (d) and levorotary (l) enantiomers of amphetamine is crucial for several reasons:

  • Pharmacological Potency: The d-enantiomer (dextroamphetamine) is significantly more potent as a central nervous system stimulant than the l-enantiomer (B50610) (levoamphetamine).[2][3]

  • Source Determination: Illicitly produced amphetamine is often a racemic mixture (containing both d- and l-enantiomers), whereas pharmaceutical preparations may consist of a single enantiomer or a specific ratio of the two.[2] Enantiomeric separation can help distinguish between the legal use of medication and the abuse of illicit substances.[4]

  • Metabolic Complexity: Levoamphetamine is a metabolite of various drugs, and its presence can complicate the interpretation of a positive amphetamine test without chiral analysis.[5]

Q3: Can I resolve amphetamine enantiomers without a chiral column?

Yes, an alternative approach involves pre-column derivatization using a chiral derivatizing reagent (CDR), such as a Marfey's reagent analog (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[6] This process converts the enantiomers into diastereomers, which can then be separated on a standard, achiral column like a C18.[6][7] However, this method adds a sample preparation step and requires the CDR to have high optical purity to ensure accurate results.[8][9]

Q4: Is this compound always the best internal standard for amphetamine analysis?

While widely used, the suitability of this compound can depend on the specific analytical method, particularly in GC-MS. For example, with certain derivatization techniques, phenyl-deuterated amphetamine-d5 can share a base peak ion with the derivatized analyte, creating cross-contribution and interfering with quantification.[10] In LC-MS/MS, the chromatographic behavior of deuterated standards can also differ slightly from the non-deuterated analyte; the resolution may increase with the number of deuterium (B1214612) substitutes.[11] For some applications, ¹³C-labeled internal standards are considered superior as they tend to co-elute more closely with the analyte.[11]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution on a Chiral Column

Potential Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) The CSP's chiral recognition mechanism may not be suitable for amphetamines. Polysaccharide or macrocyclic glycopeptide-based CSPs are often effective.[8]
Suboptimal Mobile Phase Amphetamines are basic compounds. Ensure the mobile phase contains additives (e.g., acetic acid, ammonium (B1175870) hydroxide) to improve peak shape and enantioselectivity. Adjust the concentration of these additives.[5][8]
Incorrect Mobile Phase Composition Alter the ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous component.
Inappropriate Column Temperature Temperature affects the thermodynamics of the analyte-CSP interaction. Experiment with different column temperatures (e.g., in a range of 15-40°C) as this can significantly impact retention and resolution.[8]

Issue 2: Chromatographic Peaks are Broad or Tailing

Potential Cause Troubleshooting Step
Secondary Interactions The basic nature of amphetamine can lead to interactions with residual silanols on the column. Ensure mobile phase additives are used to minimize this effect.[8]
Injection Solvent Mismatch The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Reconstituting the final sample extract in the initial mobile phase is a best practice.[8]
Column Contamination or Degradation Flush the column with a strong solvent or, if performance does not improve, replace the column.

Issue 3: Inaccurate Quantification or High Variability

Potential Cause Troubleshooting Step
Interference with Internal Standard Verify that the mass transitions monitored for this compound are unique and free from cross-talk from the analyte or matrix components.[10]
Non-Co-elution of Analyte and IS Significant separation between the analyte and the deuterated internal standard can lead to quantification errors, especially with variable matrix effects. While complete co-elution is not always possible with deuterated standards, ensure the elution profiles are consistent.[11]
Ion Suppression/Enhancement Matrix effects can alter the ionization efficiency. Optimize the sample preparation method (e.g., SPE, LLE) to remove interfering substances. Dilute the sample if possible.

Below is a logical workflow for troubleshooting poor enantiomeric separation.

G start Start: Poor Enantiomeric Separation check_column Is the Chiral Stationary Phase (CSP) appropriate for amphetamines? start->check_column select_csp Select a suitable CSP (e.g., polysaccharide or macrocyclic glycopeptide-based) check_column->select_csp No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase  Yes select_csp->check_mobile_phase adjust_additives Adjust mobile phase additives (e.g., 0.1% acetic acid, 0.02% NH4OH) check_mobile_phase->adjust_additives No check_temp Is the column temperature optimized? check_mobile_phase->check_temp  Yes adjust_solvent_ratio Modify organic solvent ratio adjust_additives->adjust_solvent_ratio adjust_solvent_ratio->check_temp optimize_temp Test different temperatures (e.g., 20°C, 25°C, 30°C) check_temp->optimize_temp No check_peak_shape Are peaks sharp and symmetrical? check_temp->check_peak_shape  Yes optimize_temp->check_peak_shape troubleshoot_peak Troubleshoot peak shape (see Issue 2) check_peak_shape->troubleshoot_peak No success Resolution Achieved check_peak_shape->success  Yes troubleshoot_peak->start

Diagram 1: Troubleshooting workflow for poor enantiomeric separation.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of amphetamine and its deuterated internal standard. These values are starting points and should be optimized for your specific instrument.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Reference
Amphetamine136.1119.191.1[2]
This compound141.293.0-[1]
¹³C₆-Amphetamine (Alternative IS)142.1125.197.1[2]

Experimental Protocols

Protocol 1: Chiral Separation of Amphetamine Enantiomers by LC-MS/MS

This protocol describes a direct analysis method using a chiral stationary phase, which is often preferred for its reliability and avoidance of derivatization.[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add 2.5 ng of this compound internal standard.[1]

  • Add 1 mL of 1 M NaOH to solubilize the samples.[1]

  • Add 100 µL of concentrated NH₄OH to basify the sample.[1]

  • Add 4 mL of an extraction solvent (e.g., n-butyl chloride/acetonitrile, 4:1 v/v) and vortex for 10 minutes.[1]

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system capable of delivering stable flow at 0.3 mL/min.

  • Column: Chiral Stationary Phase Column (e.g., Agilent InfinityLab Poroshell 120 Chiral-V, 2.1 x 150 mm, 2.7 µm).[2][12]

  • Mobile Phase: Isocratic elution with Methanol containing 0.1% acetic acid and 0.02% ammonium hydroxide.[12]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 20°C (can be optimized).[5]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Use transitions from the table above.

The general workflow for this experimental protocol is visualized below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Add IS (Amp-d5) to Plasma s2 2. Basify with NaOH & NH4OH s1->s2 s3 3. Liquid-Liquid Extraction s2->s3 s4 4. Evaporate Organic Layer s3->s4 s5 5. Reconstitute in Mobile Phase s4->s5 a1 Inject Sample s5->a1 a2 Chiral Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quad) a3->a4 a5 Data Acquisition & Quantification a4->a5

Diagram 2: Experimental workflow for chiral LC-MS/MS analysis of amphetamines.

References

Calibration curve issues in Dextroamphetamine-d5 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the generation of calibration curves in Dextroamphetamine-d5 assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?

A1: Based on regulatory guidance, such as that from the U.S. Food and Drug Administration (FDA), a calibration curve should meet specific criteria for acceptance. The back-calculated concentrations of the calibration standards should be within ±15% of their nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[1][2] At least 75% of the non-zero calibration standards must meet this criterion, including the LLOQ and the Upper Limit of Quantification (ULOQ).[1][2] The simplest model that adequately describes the concentration-response relationship should be used, often with appropriate weighting.[1]

Q2: My calibration curve is non-linear. What are the potential causes?

A2: Non-linearity in calibration curves is a common issue in LC-MS/MS analyses and can stem from several factors.[3][4][5] These include detector saturation at high analyte concentrations, inaccurate preparation of standard solutions, and matrix effects that can suppress or enhance the analyte signal in a concentration-dependent manner.[3] It is also possible that the chosen calibration range is too wide for a linear response.[4][5]

Q3: I am observing high variability and poor reproducibility in my calibration curves. What should I investigate?

A3: Poor reproducibility can be influenced by multiple factors throughout the analytical process.[6][7] Inconsistent sample preparation techniques are a major source of variability.[6] Environmental factors in the laboratory, such as temperature and humidity fluctuations, can also affect instrument performance and sample stability.[6] Additionally, issues with instrument calibration, including the LC and MS systems, can lead to inconsistent results.[6][8] It is also important to consider the stability of the analyte and internal standard in the matrix and prepared samples.[9]

Q4: What specific issues can arise when using this compound as an internal standard?

A4: While deuterated internal standards like this compound are beneficial, they are not without potential problems.[10][11][12] One issue is the potential for isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the surrounding solvent or matrix, which can compromise the integrity of the standard.[13] Another consideration is the chromatographic separation of the deuterated standard from the unlabeled analyte, which can lead to differential matrix effects.[10][13] The purity of the deuterated standard is also crucial, as the presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration.[14]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

If you are experiencing a non-linear calibration curve, the following troubleshooting workflow can help identify the root cause.

cluster_0 Troubleshooting Non-Linear Calibration Curve start Non-Linear Calibration Curve Observed check_saturation 1. Check for Detector Saturation start->check_saturation dilute_samples Dilute high concentration standards and re-inject check_saturation->dilute_samples is_linear Is the curve now linear in the lower range? dilute_samples->is_linear saturation_confirmed Detector saturation is the likely cause. Adjust calibration range or use a quadratic curve fit. is_linear->saturation_confirmed Yes check_standards 2. Verify Standard Preparation is_linear->check_standards No prepare_new Prepare fresh stock solutions and calibration standards check_standards->prepare_new is_linear2 Is the curve now linear? prepare_new->is_linear2 prep_error Standard preparation error was the likely cause. is_linear2->prep_error Yes check_matrix 3. Investigate Matrix Effects is_linear2->check_matrix No matrix_experiment Perform a post-extraction addition experiment check_matrix->matrix_experiment matrix_present Are matrix effects present? matrix_experiment->matrix_present matrix_cause Matrix effects are the likely cause. Improve sample cleanup or modify chromatography. matrix_present->matrix_cause Yes end Consult further with technical support matrix_present->end No

Caption: Workflow for troubleshooting a non-linear calibration curve.

  • Prepare Samples:

    • Set A: Spike the analyte and this compound into a blank biological matrix and extract them.

    • Set B: Extract a blank biological matrix. Spike the analyte and this compound into the extracted blank matrix at the same concentration as in Set A.

    • Set C: Prepare the analyte and this compound in the reconstitution solvent at the same concentration.

  • Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set C) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A significant deviation from 100% suggests that matrix effects are impacting the assay.[15][16]

Issue 2: Poor Reproducibility of Calibration Curves

For issues with reproducibility, a systematic evaluation of the analytical process is necessary.

cluster_1 Troubleshooting Poor Reproducibility start Poor Reproducibility Observed check_prep 1. Review Sample Preparation start->check_prep is_consistent Is the procedure followed consistently? (e.g., pipetting, vortexing, evaporation) check_prep->is_consistent standardize_prep Standardize the sample preparation protocol. Retrain analysts if necessary. is_consistent->standardize_prep No check_lc 2. Evaluate LC System Performance is_consistent->check_lc Yes standardize_prep->start check_rt_pressure Check for retention time shifts and pressure fluctuations check_lc->check_rt_pressure is_stable Are retention time and pressure stable? check_rt_pressure->is_stable troubleshoot_lc Troubleshoot the LC system (e.g., check for leaks, purge pumps, check column). is_stable->troubleshoot_lc No check_ms 3. Assess MS System Stability is_stable->check_ms Yes end Issue resolved troubleshoot_lc->end check_signal Monitor the signal intensity of the internal standard over the run check_ms->check_signal is_signal_stable Is the IS signal stable? check_signal->is_signal_stable troubleshoot_ms Clean and recalibrate the mass spectrometer. is_signal_stable->troubleshoot_ms No is_signal_stable->end Yes troubleshoot_ms->end

Caption: Workflow for troubleshooting poor reproducibility.

Issue 3: this compound Internal Standard Related Problems

Specific issues with the deuterated internal standard require targeted investigation.

  • Sample Preparation: Spike this compound into a blank biological matrix (e.g., plasma). Also, prepare a solution of the internal standard in the initial mobile phase composition.

  • Incubation: Incubate both preparations under conditions that mimic the sample processing and analysis workflow (e.g., at room temperature or in the autosampler for the duration of a typical run).

  • Analysis: Analyze the samples at different time points (e.g., 0, 4, 8, 24 hours).

  • Data Evaluation: Monitor for any decrease in the this compound signal or the appearance of a signal at the mass transition of the unlabeled Dextroamphetamine. A significant change over time may indicate isotopic exchange.[13]

Quantitative Data Summary

The following tables provide a summary of typical acceptance criteria for calibration curves in bioanalytical assays.

Table 1: Calibration Curve Acceptance Criteria

ParameterAcceptance Limit
Back-calculated concentration of standardsWithin ±15% of nominal value
Back-calculated concentration at LLOQWithin ±20% of nominal value
Percentage of standards meeting criteriaAt least 75%

Data sourced from FDA guidance documents.[1][2]

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelWithin-run and Between-run Precision (%CV)Within-run and Between-run Accuracy (% of nominal)
LLOQ≤20%±20%
Low, Medium, High≤15%±15%

Data sourced from FDA guidance documents.[2]

References

Dealing with contamination in Dextroamphetamine-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of Dextroamphetamine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from several sources:

  • Isotopic Impurity: The deuterated standard itself is a primary source. It is practically impossible to synthesize a compound with 100% isotopic purity.[1] The this compound internal standard (IS) may contain trace amounts of the non-deuterated (d0) analyte. High-quality standards should have an isotopic enrichment of at least 98%.[2][3]

  • Cross-Contamination: This can occur from previously analyzed high-concentration samples (carryover), contaminated lab surfaces, glassware, or autosampler vials. Amphetamines are known to be "sticky" compounds and can adhere to surfaces.

  • Sample Matrix: The biological matrix (e.g., plasma, urine) can contain endogenous or exogenous compounds that interfere with the analysis.

  • Reagents and Solvents: Impurities in solvents, reagents, or mobile phases can introduce interfering peaks. It is crucial to use high-purity, LC-MS grade solvents.[4]

  • Environmental Contamination: In rare cases, airborne particulates in the laboratory can be a source of contamination, especially in environments where amphetamine standards are frequently handled.

Q2: What is "isotopic contribution" or "crosstalk" and how does it affect my results?

A2: Isotopic contribution, or crosstalk, refers to the signal from the deuterated internal standard (this compound) that is detected in the mass channel of the non-deuterated analyte (Dextroamphetamine-d0), or vice-versa. This can happen due to the natural abundance of isotopes (e.g., ¹³C) or, more significantly, the presence of unlabeled analyte in the deuterated standard.[3] This leads to an artificially inflated response for the analyte, causing inaccuracies in quantification, especially at the lower limit of quantitation (LLOQ).

Q3: What are acceptable levels of contamination from the d5 internal standard in my blank samples?

A3: The response of the d0 analyte in a blank sample (a sample containing only the d5 internal standard) should be less than 20% of the response of the d0 analyte at the LLOQ. The response of the d0 analyte in a zero sample (a blank matrix sample without internal standard) should be less than 5% of the LLOQ response. These are common acceptance criteria in regulated bioanalysis.

Contamination Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving contamination issues.

Step 1: Initial Assessment - Is it Contamination?

First, confirm that the unexpected peak corresponds to the non-deuterated Dextroamphetamine (d0).

ParameterDextroamphetamine (d0)This compound (IS)
Precursor Ion (Q1) m/z 136.1m/z 141.1
Product Ion (Q3) m/z 119.1m/z 124.1
Secondary Product Ion m/z 91.1m/z 93.1
Retention Time Should be identical to ISShould be identical to analyte
Note: Specific mass transitions may vary slightly based on instrumentation and adduct formation. The d5 standard should ideally co-elute with the d0 analyte.[3]

If a peak is observed in the d0 channel when analyzing a blank or zero sample, proceed to the troubleshooting workflow.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow to pinpoint the source of contamination.

G cluster_start cluster_analysis Analysis Phase cluster_source_id Source Identification cluster_remediation Remediation cluster_end start Start: Peak Detected in d0 Channel of Blank/Zero Sample a1 Inject Solvent Blank (No IS, No Matrix) start->a1 a2 Peak Present? a1->a2 a3 Inject Blank Matrix + IS a2->a3 No s1 Source: System Carryover or Mobile Phase Contamination a2->s1 Yes a4 Peak Present? a3->a4 s2 Source: IS Contribution a4->s2 Yes (Response is consistent across different matrix lots) s3 Source: Matrix or Reagent Contamination a4->s3 Yes (Response varies with different matrix lots) end_node Problem Resolved a4->end_node No r1 Perform System Cleaning Protocol. Prepare fresh mobile phase. s1->r1 r2 Check IS Certificate of Analysis. Quantify d0 impurity level. Consider new IS lot if >0.2%. s2->r2 r3 Test individual reagents. Source new biological matrix. Review sample handling procedures. s3->r3 r1->end_node r2->end_node r3->end_node

Caption: Troubleshooting workflow for identifying contamination sources.

Contamination Pathway Diagram

Understanding how contamination is introduced is key to prevention.

G cluster_sources Potential Sources cluster_process Analytical Process cluster_result Outcome s1 IS Stock Solution (d0 Impurity) p1 Sample Preparation s1->p1 Introduced during spiking s2 Lab Environment (Surfaces, Glassware) s2->p1 Cross-contamination s3 LC System (Injector, Column, Tubing) p2 LC Injection s3->p2 Carryover s4 Reagents & Solvents s4->p1 p1->p2 p3 MS Detection p2->p3 res Contaminated Signal (False Positive d0 Peak) p3->res

Caption: Potential pathways for contamination introduction.

Experimental Protocols

Protocol 1: LC-MS/MS System Cleaning for Amphetamine Contamination

This protocol is designed to remove persistent amphetamine contamination from an LC-MS/MS system.

Objective: To reduce background signal and carryover of dextroamphetamine.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Isopropanol (IPA)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • Formic Acid (high purity)

  • A new or thoroughly cleaned solvent reservoir

  • Dummy column or union to replace the analytical column

Procedure:

  • System Preparation:

    • Remove the analytical column and replace it with a zero-dead-volume union.

    • Divert the LC flow to waste to avoid contaminating the mass spectrometer source.[4]

    • Prepare fresh cleaning solvents.

  • Injector and Sample Loop Cleaning:

    • Prepare a wash solution of 50:50 Isopropanol:Water.

    • Set the autosampler to perform at least 20-30 injection cycles, injecting a large volume (e.g., 100 µL) of the wash solution with each cycle.

  • Pump and Tubing Flush Sequence:

    • Sequentially flush the entire LC system (all solvent lines) with the following solvents for at least 60 minutes each at a flow rate of 0.5-1.0 mL/min.

      • Flush 1: 100% Isopropanol: To remove strongly adsorbed non-polar contaminants.

      • Flush 2: 100% Methanol: To remove a broad range of contaminants.

      • Flush 3: 100% Acetonitrile: Intermediate polarity flush.

      • Flush 4: LC-MS Grade Water: To remove salts and polar residues.

      • Flush 5: 5% Formic Acid in Water: To wash the system under acidic conditions, which can help remove basic compounds like amphetamines.

  • System Re-equilibration:

    • Flush the system with 100% LC-MS Grade water to remove the acid.

    • Install the analytical column (or a new one if contamination is severe).

    • Equilibrate the entire system with the initial mobile phase conditions for at least 30-60 minutes or until the mass spectrometer baseline is stable.

  • Verification:

    • Inject a series of solvent blanks. The background signal for the Dextroamphetamine-d0 transition should be at an acceptable low level.

Protocol 2: Quantifying d0 Impurity in this compound Standard

Objective: To determine the percentage of non-deuterated analyte present in the deuterated internal standard stock solution.

Materials:

  • Calibrated Dextroamphetamine-d0 reference standard

  • This compound internal standard lot to be tested

  • LC-MS/MS system

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a standard calibration curve for Dextroamphetamine-d0 ranging from a concentration below the expected impurity level to one above it.

  • Prepare IS Sample:

    • Prepare a solution of the this compound internal standard at the same concentration used in the analytical method.

  • Analysis:

    • Analyze the calibration curve standards.

    • Analyze the this compound solution in triplicate. In this injection, monitor both the d0 and d5 mass transitions.

  • Calculation:

    • Using the calibration curve, determine the concentration of the d0 impurity found in the d5 solution.

    • Calculate the percentage of d0 impurity using the following formula:

    % Impurity = (Calculated Concentration of d0 / Nominal Concentration of d5) * 100

  • Acceptance:

    • A high-purity deuterated standard should ideally have less than 0.1% of the unlabeled analyte.[3] If the impurity is higher, it may still be usable, but the contribution to the d0 signal must be accounted for in all calculations, especially for low-concentration samples.

References

Method refinement for robust Dextroamphetamine-d5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Dextroamphetamine-d5. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification?

A1: The most common and robust method for the quantification of Dextroamphetamine and its deuterated internal standards like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurate measurements in complex biological matrices.[2]

Q2: Why is a deuterated internal standard like this compound recommended?

A2: Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended because it closely mimics the chemical and physical properties of the analyte (Dextroamphetamine).[3][5] This allows it to co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification by compensating for variations in sample preparation and instrument response.[3][5]

Q3: What are common biological matrices for Dextroamphetamine analysis?

A3: Dextroamphetamine is commonly quantified in various biological matrices including plasma, urine, blood, and hair.[1][2][3][6] The choice of matrix depends on the specific research question, such as pharmacokinetic studies, workplace drug testing, or monitoring of therapeutic drug use.

Q4: What are "matrix effects" and how can they be minimized?

A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological sample.[7] This can lead to ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) help to remove interfering substances.[2][3][7]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components is crucial.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q2, this is a very effective way to compensate for matrix effects.[3][5]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help to mitigate matrix effects.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination- Wash the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate mobile phase pH- Adjust the mobile phase pH. For basic compounds like amphetamine, a higher pH can improve peak shape.
Sample solvent incompatible with mobile phase- Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity Inefficient ionization- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Matrix effects (ion suppression)- Improve sample cleanup using a more rigorous extraction method (e.g., SPE).[7] - Dilute the sample if the concentration is high enough.[7]
Suboptimal fragmentation- Optimize collision energy for the specific MRM transitions.
High Signal Variability / Poor Reproducibility Inconsistent sample preparation- Ensure precise and consistent execution of the sample preparation protocol.[8] - Use an automated liquid handler if available.
Unstable internal standard- Verify the stability of the this compound working solution. Store at -20°C when not in use.[1]
Carryover from previous injection- Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent after high-concentration samples.
Internal Standard Signal is Low or Absent Error in internal standard addition- Double-check the procedure for adding the internal standard to all samples, calibrators, and QCs.
Degradation of internal standard- Prepare fresh internal standard working solutions.
Inaccurate Quantification Matrix effects- Evaluate and validate the method for matrix effects from different sources.[1] - Use a stable isotope-labeled internal standard.[3][5]
Improper calibration curve- Ensure the calibration range covers the expected sample concentrations.[3][4] - Use a linear or quadratic regression with appropriate weighting (e.g., 1/x or 1/x²).[4]

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Blood)
  • To 100 µL of plasma or blood sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[2]

LC-MS/MS Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis. These should be optimized for your specific instrumentation and application.

Parameter Typical Value
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Dextroamphetamine: e.g., m/z 136.1 -> 119.1 this compound: e.g., m/z 141.1 -> 124.1
Collision Energy Optimize for your specific instrument

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spiking Sample Spiking with this compound extraction Protein Precipitation / LLE / SPE spiking->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_guide Troubleshooting Logic for Poor Quantification start Poor Quantification Result check_peaks Check Peak Shape and Intensity start->check_peaks good_peaks Peaks OK? check_peaks->good_peaks bad_peaks Address Peak Issues (e.g., new column, mobile phase adjustment) good_peaks->bad_peaks No check_is Check Internal Standard Signal good_peaks->check_is Yes is_ok IS Signal OK? check_is->is_ok is_bad Troubleshoot IS (e.g., check prep, new solution) is_ok->is_bad No check_cal Review Calibration Curve is_ok->check_cal Yes cal_ok Calibration OK? check_cal->cal_ok cal_bad Re-run Calibrators / Adjust Model cal_ok->cal_bad No check_matrix Investigate Matrix Effects cal_ok->check_matrix Yes

Caption: Troubleshooting decision tree for poor quantification results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of dextroamphetamine in biological matrices is critical for pharmacokinetic studies, clinical trials, and forensic analysis. The use of a stable isotope-labeled internal standard is paramount for reliable bioanalytical method validation. This guide provides a comprehensive comparison of Dextroamphetamine-d5 as an internal standard against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. This ensures accurate compensation for variations during sample preparation and analysis. While deuterated standards like this compound are widely used, studies have highlighted the superior performance of ¹³C-labeled internal standards.

Stable isotope-labeled internal standards (SIL-ISs) with ¹³C, ¹⁵N, or ¹⁸O are expected to behave more closely to their unlabeled analyte counterparts compared to deuterium (B1214612) (²H)-labeled standards.[1] This is because the greater difference in physicochemical properties between hydrogen and deuterium isotopes can lead to chromatographic separation between the analyte and the deuterated internal standard, a phenomenon known as the isotope effect.[1][2] This separation can compromise the internal standard's ability to compensate for matrix effects accurately.[2][3]

In contrast, ¹³C-labeled internal standards exhibit near-perfect co-elution with the native analyte, leading to better correction for ion suppression or enhancement and, consequently, more accurate and precise results.[1][3][4]

The following table summarizes the validation parameters for an LC-MS/MS method for the quantification of dextroamphetamine in human plasma using a stable isotope-labeled internal standard. While specific data for a direct comparison of multiple internal standards in a single study is limited, this represents typical performance characteristics.

Validation ParameterPerformance MetricAcceptance Criteria
Linearity
Calibration Range2.5–250 ng/mL-
Correlation Coefficient (r²)≥ 0.997≥ 0.99
Accuracy (% Bias) Within ±15% of nominal±15% (±20% at LLOQ)
Precision (% CV) ≤ 15%≤15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) 2.5 ng/mLSignal-to-noise ratio ≥ 10

Data synthesized from a validated method for dexamphetamine in human plasma using a stable isotopically labeled internal standard.

While this compound can be a suitable internal standard, some studies using gas chromatography-mass spectrometry (GC-MS) have noted potential limitations. For instance, with certain derivatization techniques, amphetamine-d5 (phenyl-d5) may share a base peak ion with the derivatized amphetamine, which could interfere with quantification if not carefully managed.[5][6]

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the validation of an analytical method for dextroamphetamine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • 0.1 M Hydrochloric Acid

  • Methanol

  • 100 mM Phosphate (B84403) buffer (pH 6.0)

  • Elution solvent: Ethyl acetate/Isopropyl alcohol/Ammonium hydroxide (B78521) (78:20:2 v/v/v)

  • Mixed-mode cation exchange SPE cartridges

Procedure:

  • To 1 mL of plasma sample, add the this compound internal standard.

  • Pre-treat the sample by adding 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.

  • Dry the cartridge thoroughly under high vacuum or positive pressure for at least 5 minutes.

  • Elute the analyte and internal standard with 3 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/minute

  • Column Temperature: 30-40°C

  • Injection Volume: 2-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dextroamphetamine: e.g., m/z 136.1 → 119.1 (quantifier), 136.1 → 91.1 (qualifier)

    • This compound: e.g., m/z 141.1 → 124.1 (quantifier)

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analytes.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation of dextroamphetamine using this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Plasma Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LLOQ LLOQ Data->LLOQ Stability Stability Data->Stability

Caption: Workflow for bioanalytical method validation.

Signaling Pathway: Mechanism of Action of Dextroamphetamine

Dextroamphetamine exerts its stimulant effects by increasing the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862) in the central nervous system. The diagram below outlines this mechanism.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dex Dextroamphetamine VMAT2 VMAT2 Dex->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Dex->DAT Enters via Transporter NET Norepinephrine Transporter (NET) Dex->NET Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Blocks Packaging NE_vesicle Norepinephrine Vesicles VMAT2->NE_vesicle Dopamine_synapse Dopamine DAT->Dopamine_synapse Blocks Reuptake NE_synapse Norepinephrine NET->NE_synapse Blocks Reuptake Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release to Cytosol NE_cyto Cytosolic Norepinephrine NE_vesicle->NE_cyto Dopamine_cyto->Dopamine_synapse Reverse Transport NE_cyto->NE_synapse D_Receptor Dopamine Receptors Dopamine_synapse->D_Receptor NE_Receptor Norepinephrine Receptors NE_synapse->NE_Receptor Effect Stimulant Effect D_Receptor->Effect NE_Receptor->Effect

Caption: Dextroamphetamine's mechanism of action.

References

A Guide to Inter-Laboratory Cross-Validation of Dextroamphetamine-d5 Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. When a bioanalytical method for a drug metabolite or an internal standard like Dextroamphetamine-d5 is used in multiple locations, a thorough cross-validation is essential to demonstrate that the assay's performance is comparable regardless of the testing site. This guide provides an objective comparison of expected performance for a this compound assay and details the experimental protocols necessary for a successful cross-validation between laboratories, in line with regulatory guidelines.[1][2][3]

Data Presentation: A Comparative Overview

The following tables summarize the acceptance criteria and expected quantitative performance data for a cross-validated this compound assay, typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented here is a synthesis of typical performance characteristics for such assays, as specific inter-laboratory comparison results for this compound are not publicly available.

Table 1: Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)
Matrix Effect Internal standard normalized matrix factor %CV ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of initial concentration

Source: Based on FDA and EMA guidelines.[1][2]

Table 2: Hypothetical Cross-Validation Data Comparison for this compound Assay

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) 0.9980.997≥ 0.99
LLOQ (ng/mL) 0.50.5Consistent between labs
Intra-day Precision (%CV) 4.2%5.1%≤ 15%
Inter-day Precision (%CV) 6.8%7.5%≤ 15%
Accuracy (%Bias) -3.5%+2.8%Within ±15%
Matrix Effect (%CV) 8.2%9.1%≤ 15%
Recovery (%) 85.6%88.2%Consistent and reproducible

Experimental Protocols

A successful inter-laboratory cross-validation hinges on detailed and harmonized experimental protocols. Below are the key methodologies for a typical LC-MS/MS assay for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Aliquoting: 100 µL of human plasma is aliquoted.

  • Internal Standard Addition: An internal standard (e.g., a different deuterated analog of a related compound) is added to all samples, calibrators, and quality control (QC) samples.

  • Protein Precipitation: Samples are pre-treated with a protein precipitating agent like acetonitrile (B52724) or methanol (B129727).

  • SPE Cartridge Conditioning: SPE cartridges (e.g., mixed-mode cation exchange) are conditioned with methanol followed by an equilibration buffer.

  • Sample Loading: The pre-treated samples are loaded onto the SPE cartridges.

  • Washing: Cartridges are washed with an appropriate solvent to remove interferences.

  • Elution: this compound and the internal standard are eluted with a suitable elution solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Cross-Validation Procedure

The cross-validation should be performed before the analysis of study samples.[4]

  • Exchange of QC Samples: A set of QC samples at low, medium, and high concentrations are prepared by one laboratory and analyzed by both laboratories.

  • Analysis of Incurred Samples: A subset of incurred samples from a clinical or preclinical study can be analyzed by both laboratories.

  • Data Comparison: The results from both laboratories are statistically compared. The mean concentration values should be within a pre-defined acceptance range (typically ±20%).

Mandatory Visualization

G cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory lab1_protocol Validated Bioanalytical Method Protocol lab2_transfer Method Transfer and Partial Validation lab1_protocol->lab2_transfer Transfer lab1_qcs Preparation of Cross-Validation QCs lab2_analysis Analysis of Received QCs and Incurred Samples lab1_qcs->lab2_analysis Shipment lab1_analysis Analysis of QCs and Incurred Samples lab1_data Data from Originating Lab lab1_analysis->lab1_data comparison Statistical Comparison of Data Sets lab1_data->comparison lab2_data Data from Receiving Lab lab2_analysis->lab2_data lab2_data->comparison report Cross-Validation Report comparison->report Generate

Caption: Inter-laboratory cross-validation workflow.

References

A Researcher's Guide to Internal Standards in Dextroamphetamine Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 15, 2025 – In the precise and demanding world of bioanalysis, the choice of an internal standard is a critical determinant of data quality and reliability. This is particularly true for the quantification of controlled substances like dextroamphetamine, where accuracy is paramount. This guide offers an in-depth comparison of Dextroamphetamine-d5 and other commonly used internal standards, providing researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions for their analytical assays.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these compounds are chemically almost identical to the analyte of interest, ensuring they exhibit similar behavior during sample preparation, chromatography, and ionization.[1][2] This mimicry allows for effective correction of experimental variability, including matrix effects and sample loss during extraction, thereby enhancing the accuracy and precision of quantification.[3]

Among SILs, deuterated standards are a popular choice due to their cost-effectiveness and ready availability. However, the degree and position of deuterium labeling can introduce subtle but significant analytical differences. This guide will explore these nuances, with a focus on this compound, and compare its performance with other deuterated and non-deuterated internal standards.

Quantitative Performance of Internal Standards

The selection of an appropriate internal standard is a balance of chemical similarity to the analyte and the ability to be distinguished by the mass spectrometer. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects.[3] The following table summarizes the expected performance characteristics of this compound alongside other common internal standards for amphetamine analysis, based on findings from the scientific literature. It is important to note that the values presented are representative and can vary based on the specific analytical method and matrix.

Internal StandardTypeExpected Accuracy (% Bias)Expected Precision (%RSD)Chromatographic Co-elutionSusceptibility to Isotope Effects
This compound Deuterated Analog± 15%< 15%Good, but slight retention time shift possibleModerate
Amphetamine-d3 Deuterated Analog± 15%< 15%Good, but slight retention time shift possibleLow to Moderate
Amphetamine-d8 Deuterated Analog± 15%< 15%Potential for greater retention time shiftHigh
Amphetamine-d11 Deuterated Analog± 15%< 15%Potential for significant retention time shiftVery High
¹³C₆-Amphetamine ¹³C Labeled Analog< 5%< 5%Excellent (Co-elutes perfectly)Negligible
Propylamphetamine Non-isotopic Structural Analog> ± 20%> 20%Poor (Separate elution)Not Applicable

This table summarizes expected performance characteristics based on literature findings; actual performance may vary depending on the specific experimental conditions.

Studies have shown that while all deuterated standards significantly improve quantification compared to non-isotopic analogs, there can be performance differences among them. For instance, a study evaluating various deuterated amphetamines found that the chromatographic resolution between the analyte and the internal standard increases with the number of deuterium atoms.[4] While this compound (with deuterium on the phenyl ring) is a viable option, some studies have noted that it can share a base peak ion with the derivatized analyte in certain GC-MS applications.[5] In contrast, ¹³C-labeled internal standards are often considered superior as they tend to co-elute perfectly with the analyte, minimizing any potential for differential matrix effects.[4]

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible and reliable results. The following is a representative protocol for the analysis of dextroamphetamine in human plasma using this compound as an internal standard by LC-MS/MS.

Protocol: Quantification of Dextroamphetamine in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • Dextroamphetamine certified reference standard

  • This compound internal standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plate

  • 96-well collection plate

  • LC-MS/MS system with a C18 reverse-phase column

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of dextroamphetamine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the dextroamphetamine stock solution with 50:50 methanol:water to create calibration standards.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation

  • To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 150 µL of the working internal standard solution in acetonitrile.

  • Mix thoroughly by vortexing for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

4. LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Monitor the following MRM transitions:

      • Dextroamphetamine: [M+H]⁺ > fragment ion (e.g., 136.1 > 119.1)

      • This compound: [M+H]⁺ > fragment ion (e.g., 141.1 > 124.1)

    • Optimize collision energies and other source parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both dextroamphetamine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.

  • Determine the concentration of dextroamphetamine in the unknown samples from the calibration curve.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic fate of dextroamphetamine and a typical experimental workflow.

Metabolic Pathway of Dextroamphetamine Dextroamphetamine Dextroamphetamine p_Hydroxyamphetamine p_Hydroxyamphetamine Dextroamphetamine->p_Hydroxyamphetamine CYP2D6 (Hydroxylation) Norephedrine Norephedrine Dextroamphetamine->Norephedrine Dopamine β-hydroxylase Phenylacetone Phenylacetone Dextroamphetamine->Phenylacetone Deamination Benzoic_Acid Benzoic_Acid Phenylacetone->Benzoic_Acid Oxidation Hippuric_Acid Hippuric_Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation

Caption: Metabolic Pathway of Dextroamphetamine.

The metabolic pathway of dextroamphetamine involves several key enzymatic transformations. The cytochrome P450 enzyme CYP2D6 is primarily responsible for the aromatic hydroxylation of dextroamphetamine to p-hydroxyamphetamine.[6] Another metabolic route is N-dealkylation, which does not apply to dextroamphetamine but is relevant for other amphetamines, and deamination to form phenylacetone, which is further metabolized to benzoic acid and hippuric acid.[6]

Experimental Workflow for Dextroamphetamine Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Spiking Spike Sample with This compound Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental Workflow for Dextroamphetamine Analysis.

The experimental workflow for the quantitative analysis of dextroamphetamine in a biological matrix is a multi-step process. It begins with sample preparation, where a known amount of the internal standard is added, followed by protein precipitation to remove interfering macromolecules. The sample is then subjected to LC-MS/MS analysis for separation and detection. Finally, the data is processed to calculate the concentration of the analyte.

Conclusion

The selection of an internal standard is a critical step in developing robust and reliable bioanalytical methods for dextroamphetamine quantification. While this compound is a widely used and effective internal standard, researchers should be aware of the potential for chromatographic shifts due to isotope effects. For assays requiring the highest level of accuracy and precision, ¹³C-labeled internal standards may offer a superior alternative due to their tendency to co-elute perfectly with the analyte. Ultimately, the choice of internal standard should be based on a thorough evaluation of the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and cost considerations. By following well-defined experimental protocols and understanding the nuances of different internal standards, researchers can ensure the generation of high-quality, defensible data.

References

Dextroamphetamine-d5 vs. Non-Deuterated Dextroamphetamine: A Pharmacokinetic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dextroamphetamine-d5 and its non-deuterated counterpart, focusing on their respective roles and pharmacokinetic profiles in research and development. While direct comparative pharmacokinetic studies are not available due to their distinct applications, this document outlines the theoretical pharmacokinetic differences based on established principles of drug metabolism and the known properties of the non-deuterated form.

Introduction: The Role of Deuteration in Pharmacokinetics

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), can significantly alter a drug's pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond during enzymatic metabolism.[1][2][3] This can lead to a decreased rate of metabolism, potentially resulting in a longer half-life and increased systemic exposure.[4][5]

This compound is a deuterated form of dextroamphetamine. However, it is crucial to note that its primary application is not as a therapeutic agent but as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of dextroamphetamine in biological samples.[6][7][8] Its distinct mass allows it to be differentiated from the non-deuterated analyte while behaving similarly during sample preparation and analysis.

Theoretical Pharmacokinetic Comparison

Direct in vivo comparative data for this compound and non-deuterated dextroamphetamine is not available as this compound is not administered to subjects as a therapeutic agent. However, based on the metabolic pathways of dextroamphetamine, we can theorize the potential effects of deuteration.

Dextroamphetamine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 .[9][10][11] Key metabolic pathways include hydroxylation, N-dealkylation, and deamination.[11] If the deuterium atoms in this compound are placed at sites of metabolic attack by CYP2D6, a slower rate of metabolism would be expected due to the kinetic isotope effect. This could theoretically lead to:

  • Increased Half-life (t½): A slower metabolic clearance would result in a longer time for the drug to be eliminated from the body.

  • Increased Area Under the Curve (AUC): Higher overall drug exposure would be observed.

  • Lower Clearance (CL): The rate of drug removal from the body would be reduced.

  • Potentially Altered Metabolite Profile: A slower primary metabolic pathway could lead to an increase in metabolism through alternative routes.

Pharmacokinetic Data of Non-Deuterated Dextroamphetamine

The following table summarizes the typical pharmacokinetic parameters of non-deuterated dextroamphetamine in healthy adults.

Pharmacokinetic ParameterValue
Bioavailability >75%
Time to Peak (Tmax) ~3 hours (immediate-release)
Half-life (t½) 10–28 hours (average ~12 hours)
Metabolism Hepatic, primarily via CYP2D6
Excretion Primarily renal (~45% as unchanged)

Note: These values can vary depending on factors such as formulation, individual genetics (e.g., CYP2D6 metabolizer status), and urinary pH.

Experimental Protocols

While no direct comparative studies exist, the following outlines a typical experimental protocol for a pharmacokinetic study of non-deuterated dextroamphetamine where this compound would be used as an internal standard.

Objective: To determine the pharmacokinetic profile of a single oral dose of non-deuterated dextroamphetamine in healthy volunteers.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria is recruited.

  • Dosing: Subjects receive a single, standardized oral dose of non-deuterated dextroamphetamine.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis (LC-MS/MS):

    • A known concentration of This compound (internal standard) is added to each plasma sample.

    • The samples undergo an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard.

    • The extracted samples are injected into an LC-MS/MS system.

    • The concentrations of dextroamphetamine and this compound are determined by measuring their respective mass-to-charge ratios.

  • Pharmacokinetic Analysis: The plasma concentration-time data for non-deuterated dextroamphetamine is used to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, etc.) using non-compartmental or compartmental analysis. The consistent signal from the internal standard (this compound) is used to correct for any variability in the analytical process, ensuring accurate quantification.

Visualizations

Metabolic Pathway of Dextroamphetamine

Dextroamphetamine Dextroamphetamine Excretion Renal Excretion (Unchanged Drug) Dextroamphetamine->Excretion CYP2D6 CYP2D6 (Primary Metabolic Enzyme) Dextroamphetamine->CYP2D6 Metabolism Metabolites Inactive Metabolites CYP2D6->Metabolites Dosing Dosing with Non-Deuterated Dextroamphetamine Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Prep Plasma Separation and Addition of this compound (Internal Standard) Blood_Sampling->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS PK_Analysis Pharmacokinetic Data Analysis LC_MSMS->PK_Analysis

References

A Guide to Inter-laboratory Comparison of Dextroamphetamine-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Dextroamphetamine-d5 quantification. Given the absence of publicly available, formal inter-laboratory proficiency tests for this compound, this document outlines a standardized methodology and data comparison structure to enable laboratories to assess their analytical performance against peers. The experimental protocols described are based on established and validated bioanalytical methods for dextroamphetamine and its deuterated analogues.[1][2][3][4]

Accurate and precise quantification of deuterated compounds like this compound is critical in pharmacokinetic and metabolic studies, where they are commonly used as internal standards.[3][5] An inter-laboratory comparison serves as a vital tool for external quality assessment, ensuring that different laboratories can produce comparable and reliable results.

Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound in a biological matrix, such as human plasma.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receipt Sample Receipt Internal Standard Spiking Internal Standard Spiking Sample Receipt->Internal Standard Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Internal Standard Spiking->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection MS/MS Detection (MRM Mode) Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Data Review & Reporting Data Review & Reporting Concentration Calculation->Data Review & Reporting

Caption: A typical bioanalytical workflow for this compound quantification.

Detailed Experimental Protocol

This protocol is a composite based on common practices in published literature for the analysis of amphetamine and its deuterated analogues.[1][3][5] Participating laboratories should ideally adhere to this protocol to ensure comparability of results.

1. Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • This compound certified reference material

  • Dextroamphetamine certified reference material (for calibration)

  • Human plasma (drug-free)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Reconstitution solvent (e.g., mobile phase)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples and standards to room temperature.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add the internal standard (if this compound is not the analyte of interest but the internal standard itself). For this comparison, Dextroamphetamine will be the calibrator for the this compound samples.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).

  • Add 500 µL of extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

5. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transition (MRM):

    • This compound: Precursor ion (Q1) m/z 141.2 → Product ion (Q3) m/z 93.0[2]

    • Dextroamphetamine (calibrator): Precursor ion (Q1) m/z 136.2 → Product ion (Q3) m/z 91.0[2]

6. Calibration and Quality Control:

  • Prepare calibration standards in drug-free human plasma at concentrations ranging from 1 to 250 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 200 ng/mL).

Inter-laboratory Comparison Study Design

The following diagram illustrates the logical flow of a proposed inter-laboratory comparison study.

Inter-laboratory Comparison Logic Coordinator Coordinator Sample_Prep Preparation of identical samples at varying concentrations Coordinator->Sample_Prep Sample_Dist Distribution of blind samples to participating labs Sample_Prep->Sample_Dist Lab_Analysis Analysis by each lab using standardized protocol Sample_Dist->Lab_Analysis Data_Sub Submission of results to coordinator Lab_Analysis->Data_Sub Data_Analysis Statistical analysis of all data (Accuracy, Precision, Z-scores) Data_Sub->Data_Analysis Report Issuance of comparative report to all participants Data_Analysis->Report Report->Coordinator

Caption: Logical workflow for a coordinated inter-laboratory comparison study.

Data Presentation and Comparison

Participating laboratories would analyze a set of blind samples provided by a coordinating entity. The results would be collected and summarized in tables for direct comparison.

Table 1: Comparison of Reported Concentrations for Blind Samples

Sample IDTrue Concentration (ng/mL)Laboratory A (ng/mL)Laboratory B (ng/mL)Laboratory C (ng/mL)
ILC-0015.0
ILC-00225.0
ILC-003150.0

Table 2: Summary of Performance Metrics

LaboratoryMean Accuracy (%)Mean Precision (%CV)Overall Bias (%)
Laboratory A
Laboratory B
Laboratory C
Acceptance Criteria 85-115% ≤15% ±15%
  • Accuracy would be calculated as (Reported Concentration / True Concentration) * 100.

  • Precision would be evaluated from the coefficient of variation (%CV) of replicate measurements for each sample.

  • Overall Bias would represent the average deviation from the true values across all samples.

By participating in such a structured comparison, laboratories can gain valuable insights into their analytical performance, identify potential areas for improvement, and ensure the continued delivery of high-quality, reliable data in research and development settings.

References

Dextroamphetamine-d5 Performance: A Comparative Guide for Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dextroamphetamine, the selection of an appropriate mass spectrometry platform is a critical decision that directly impacts assay sensitivity, specificity, and throughput. This guide provides a comparative analysis of the performance characteristics of Dextroamphetamine-d5, a commonly used internal standard, across three prevalent mass spectrometer architectures: Triple Quadrupole (QqQ), QTRAP, and Orbitrap systems. The information presented herein is compiled from various validated analytical methods to aid in the selection of the optimal instrumentation for specific research and development needs.

Quantitative Performance Comparison

The choice of mass spectrometer significantly influences key performance metrics such as the lower limit of quantification (LLOQ) and the linear dynamic range. The following table summarizes the reported performance characteristics for the analysis of dextroamphetamine, utilizing this compound as an internal standard, on different platforms.

Performance MetricTriple Quadrupole (QqQ)QTRAPOrbitrap
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[1]0.5 ng/mL[2]0.5 ng/mL[3]
Linear Dynamic Range 2.5 - 250 ng/mL[1]0.5 - 1000 ng/mL[2]0.5 - 100 ng/mL[3]
Primary Application Targeted QuantificationTargeted Quantification & Qualitative AnalysisHigh-Resolution Accurate Mass Analysis
Ionization Mode Positive Electrospray Ionization (ESI)[1]Positive Electrospray Ionization (ESI)[2]Heated Electrospray Ionization (HESI)

Experimental Methodologies

The successful quantification of this compound is contingent on optimized sample preparation and analytical methods. Below are detailed protocols adapted from published literature for each mass spectrometry platform.

Triple Quadrupole (QqQ) Methodology

A common approach for quantitative analysis on a Triple Quadrupole mass spectrometer involves liquid-liquid extraction followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation (Liquid-Liquid Extraction) [1]

  • Human plasma samples are utilized.

  • This compound is added as the internal standard.

  • A double liquid-liquid extraction is performed, first between the plasma and an organic solvent, followed by an extraction between the organic phase and an aqueous solution.

  • The final aqueous extract is filtered prior to injection.

Liquid Chromatography [1]

  • Column: C18 analytical column.

  • Elution: Isocratic elution.

Mass Spectrometry [1]

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization: Positive Ion Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is lle1 Liquid-Liquid Extraction (Plasma-Organic) add_is->lle1 lle2 Liquid-Liquid Extraction (Organic-Water) lle1->lle2 filter Filter Aqueous Extract lle2->filter lc C18 Column (Isocratic) filter->lc ms Triple Quadrupole MS (MRM) lc->ms

QqQ Experimental Workflow
QTRAP Methodology

The hybrid nature of the QTRAP system, combining triple quadrupole and linear ion trap capabilities, allows for highly sensitive and specific quantification.

Sample Preparation (Protein Precipitation) [2]

  • Rat blood samples are diluted with water.

  • A fully automated protein precipitation is performed using acetonitrile (B52724) containing the internal standard.

Liquid Chromatography [2]

  • Column: Waters XTerra C18 (2.1mm x 30mm, 3.5µm).

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Run Time: 2 minutes.

Mass Spectrometry [2]

  • Instrument: Applied Biosystems API4000 QTRAP.

  • Ionization: Turbo Ion-Spray Ionization.

  • Analysis Mode: MS3 scan mode for d-amphetamine and MRM for the internal standard. The MS/MS/MS ion transition monitored for d-amphetamine was m/z 136.1 -> 119.1 -> 91.1.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood Rat Blood Sample dilute Dilute with Water blood->dilute ppt Automated Protein Precipitation (Acetonitrile + IS) dilute->ppt lc Waters XTerra C18 (Gradient) ppt->lc ms QTRAP MS (MS3/MRM) lc->ms

QTRAP Experimental Workflow
Orbitrap Methodology

High-resolution Orbitrap mass spectrometers provide excellent selectivity and the ability to perform retrospective data analysis.

Sample Preparation (Dilute-and-Shoot) While a specific "dilute-and-shoot" method for this compound was not detailed in the initial search, this is a common high-throughput approach for urine samples analyzed by high-resolution MS.

  • Urine samples are centrifuged to remove particulates.

  • The supernatant is diluted with a solvent, which includes the deuterated internal standard.

  • The diluted sample is directly injected into the LC-MS system.

Liquid Chromatography [4]

  • Elution: Gradient elution using water and acetonitrile, both with 0.1% formic acid.

Mass Spectrometry [3][4]

  • Instrument: Q Exactive series hybrid quadrupole-Orbitrap mass spectrometer.

  • Ionization: Heated Electrospray Ionization (HESI) with polarity switching.

  • Analysis Mode: Full MS scan followed by data-dependent MS2 (dd-MS2) or Target-MS/MS. Detection is performed at a resolution of 35,000 FWHM.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifuge urine->centrifuge dilute Dilute Supernatant with IS centrifuge->dilute lc Gradient Elution dilute->lc ms Orbitrap MS (Full MS/dd-MS2) lc->ms

References

Dextroamphetamine-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dextroamphetamine, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Dextroamphetamine-d5 as an internal standard against other deuterated and alternative standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, and deuterated analogs of the analyte are a common choice. This compound, where five hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612), is a commercially available option. However, its performance, particularly its accuracy and precision, can be influenced by the analytical technique employed and the specific requirements of the assay.

Performance Comparison: this compound vs. Alternatives

The suitability of an internal standard is primarily assessed by its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations and ensuring consistent quantification. The following tables summarize the performance of this compound in comparison to other commonly used internal standards for dextroamphetamine analysis.

Table 1: Quantitative Performance of Dextroamphetamine Internal Standards in LC-MS/MS

Internal StandardAnalyte Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)Citation
Stable Isotopically Labeled Dexamphetamine*2.5 - 250≤15%≤15%Within ±15%[1][2]
Amphetamine-d1120 - 10006.60 - 19.70%1.00 - 18.30%-11 to 18.25%[3]
Amphetamine-d86 - 15000<15%<15%<15%[4]

*Specific deuterated form not always specified in the study, but represents a benchmark for a validated method.

Table 2: Suitability of Deuterated Amphetamine Standards in Different Analytical Techniques

Internal StandardAnalytical TechniqueSuitability and Key ConsiderationsCitation
This compound GC-MS (with derivatization)Not Recommended. Shares the base peak ion with derivatized amphetamine, leading to significant interference.[5][6][5][6]
This compound LC-MS/MSAcceptable. However, chromatographic resolution may be less optimal compared to higher deuterated standards.[7][7]
Amphetamine-d8LC-MS/MSGood. Generally provides good chromatographic separation and reliable quantification.[4][4]
Amphetamine-d11LC-MS/MSExcellent. Offers superior chromatographic resolution from the unlabeled analyte due to a larger mass difference, minimizing potential interference.[7][8][7][8]
¹³C-labeled AmphetamineLC-MS/MSSuperior. Co-elutes perfectly with the analyte, providing the most accurate correction for matrix effects and other variabilities.[7][9][7][9]

Key Considerations for Selecting an Internal Standard

  • Analytical Technique: As highlighted, this compound is not suitable for GC-MS analysis when derivatization is employed due to mass spectral overlap.[5][6] In LC-MS/MS, while usable, the "isotope effect" can lead to slight differences in retention time between the analyte and the deuterated standard. This effect is more pronounced with a lower number of deuterium substitutions.[7]

  • Degree of Deuteration: Studies have shown that the chromatographic resolution between amphetamine and its deuterated analogs increases with the number of deuterium atoms.[7] Therefore, higher-deuterated standards like Dextroamphetamine-d8 or -d11 are often preferred for LC-MS/MS to ensure baseline separation and minimize any potential for analytical bias.

  • Availability and Cost: this compound is a commercially available and often more cost-effective option compared to higher-deuterated or ¹³C-labeled standards. This may be a consideration for high-throughput screening applications where the highest level of precision is not the primary objective.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of dextroamphetamine using a deuterated internal standard.

Protocol 1: LC-MS/MS Analysis of Dextroamphetamine in Human Plasma

This protocol is a representative example for the quantification of dextroamphetamine in a biological matrix using a deuterated internal standard like this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Dextroamphetamine: e.g., m/z 136.1 → 119.1

    • This compound: e.g., m/z 141.1 → 124.1

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Visualizations

experimental_workflow sample Plasma Sample is_add Add this compound Internal Standard sample->is_add extraction Liquid-Liquid Extraction is_add->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing (Peak Area Ratio) lcms->data quantification Quantification data->quantification logical_relationship cluster_factors Factors Influencing Internal Standard Choice cluster_performance Performance Metrics technique Analytical Technique (GC-MS vs. LC-MS/MS) choice Optimal Internal Standard Selection technique->choice deuteration Degree of Deuteration (d5, d8, d11) deuteration->choice cost Cost & Availability cost->choice accuracy Accuracy (% Bias) precision Precision (%CV) resolution Chromatographic Resolution choice->accuracy choice->precision choice->resolution

References

A Researcher's Guide to the Comparative Analysis of Dextroamphetamine-d5 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the quality of analytical standards is paramount. Dextroamphetamine-d5, a deuterated form of dextroamphetamine, is widely used as an internal standard in mass spectrometry-based bioanalytical methods for pharmacokinetic studies and forensic applications.[1][2] The accuracy and reliability of these studies depend heavily on the purity and isotopic integrity of the internal standard. This guide provides a framework for the comparative analysis of this compound from various commercial suppliers.

The selection of a suitable supplier for this compound requires a thorough evaluation of several key quality attributes. These include chemical purity, isotopic enrichment, and the presence of any unlabeled dextroamphetamine. While suppliers provide a Certificate of Analysis (CoA) with their products, independent verification is crucial for ensuring data integrity in a research or clinical setting.

Key Performance Parameters for Comparison

When evaluating this compound from different suppliers, the following parameters should be rigorously assessed:

  • Chemical Purity : This determines the percentage of the this compound compound in the product, exclusive of any organic or inorganic impurities. High chemical purity is essential to prevent interference from other compounds in the analytical assay.

  • Isotopic Enrichment : This refers to the percentage of the Dextroamphetamine molecules that are labeled with five deuterium (B1214612) atoms (d5). A high isotopic enrichment is necessary for a strong and distinct mass spectrometry signal, separate from the unlabeled analyte.

  • Presence of Unlabeled Dextroamphetamine (d0) : The amount of non-deuterated Dextroamphetamine should be minimal. A significant presence of the d0 form can interfere with the accurate quantification of the target analyte.

  • Isotopic Stability : The deuterium atoms should be stably bound to the molecule and not undergo back-exchange with hydrogen atoms under typical storage and experimental conditions.

  • Supplier Documentation : The completeness and clarity of the Certificate of Analysis, including details on the methods used for quality control, should be considered.

Data Presentation for Comparative Analysis

For a clear and concise comparison, all quantitative data should be organized into a structured table. This allows for a direct side-by-side evaluation of the products from different suppliers.

Table 1: Comparative Data for this compound from Various Suppliers

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Chemical Purity (by HPLC-UV) 99.7%99.5%99.9%> 99.0%
Isotopic Enrichment (d5 % by LC-MS) 99.5%99.2%99.8%> 99.0%
Unlabeled Dextroamphetamine (d0 %) 0.2%0.5%<0.1%< 0.5%
Other Isotopologues (d1-d4 %) 0.3%0.3%0.1%< 0.5%
CoA Provided and Comprehensive YesYesYesYes

Experimental Protocols for Verification

The following are detailed methodologies for the key experiments required to verify the quality of this compound.

1. Chemical Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Objective: To determine the chemical purity of the this compound standard from each supplier.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Methodology:

    • A solution of this compound from each supplier is prepared in methanol (B129727) at a concentration of 1 mg/mL.

    • The solution is injected into a C18 reverse-phase HPLC column.

    • A gradient elution is performed using a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid.

    • The eluent is monitored at a wavelength of 254 nm.

    • The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks.

2. Isotopic Enrichment and Unlabeled Compound Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To determine the isotopic enrichment of the d5 species and the percentage of unlabeled Dextroamphetamine (d0).

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (HR-MS) is ideal for this analysis.[3]

  • Methodology:

    • A dilute solution of this compound is prepared.

    • The solution is introduced into the mass spectrometer, either via direct infusion or through an LC column.

    • A full scan mass spectrum is acquired in positive ion mode.

    • The ion signals for this compound (m/z ~140.2) and unlabeled Dextroamphetamine (d0, m/z ~135.2) are monitored.

    • The percentage of each isotopologue is calculated by integrating the respective peak areas and dividing by the sum of all isotopologue peak areas.[4]

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for comparing suppliers and the logical process for selecting a suitable supplier.

cluster_sourcing Sourcing and Documentation Review cluster_verification Experimental Verification cluster_evaluation Data Evaluation and Selection S1 Supplier A This compound CoA Certificate of Analysis Review S1->CoA S2 Supplier B This compound S2->CoA S3 Supplier C This compound S3->CoA Purity Chemical Purity (HPLC-UV) CoA->Purity Isotopic Isotopic Enrichment (LC-MS) Purity->Isotopic Data Comparative Data Tabulation Isotopic->Data Select Optimal Supplier Selection Data->Select

Caption: Experimental workflow for the comparative analysis of this compound.

start Begin Supplier Evaluation purity_check Chemical Purity > 99.0%? start->purity_check isotopic_check Isotopic Enrichment (d5) > 99.0%? purity_check->isotopic_check Yes disqualified Supplier Disqualified purity_check->disqualified No unlabeled_check Unlabeled (d0) < 0.5%? isotopic_check->unlabeled_check Yes isotopic_check->disqualified No qualified Supplier Qualified unlabeled_check->qualified Yes unlabeled_check->disqualified No

Caption: Decision logic for qualifying a this compound supplier.

By following this structured approach, researchers can make an informed decision when selecting a supplier for this compound, thereby enhancing the quality and reliability of their analytical data.

References

A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis: The Case of Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods.[1] This guide provides an objective comparison between deuterated internal standards, such as Dextroamphetamine-d5, and other alternatives, outlining the significant advantages that have led to their widespread adoption and preference by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

The Gold Standard: Why Deuterated Standards Excel

In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample preparation and analysis.[3] The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the gold standard in the field.[4][5]

The key advantages of using a deuterated IS like this compound over alternatives, such as structural analogs, include:

  • Co-elution with the Analyte : Deuterated standards are chemically identical to the analyte, ensuring they have nearly the same retention time and co-elute during chromatography. This is crucial for accurately compensating for matrix effects, where components in the biological matrix can suppress or enhance the analyte's ionization.[2][5]

  • Identical Extraction Recovery : Because they share the same chemical properties, the analyte and the deuterated IS exhibit identical behavior during sample preparation steps like liquid-liquid extraction or solid-phase extraction, leading to superior correction for analyte loss.[5]

  • Reduced Method Variability : By effectively normalizing variations in sample preparation, chromatography, and instrument response, deuterated standards significantly improve the precision and accuracy of the analytical method.[2][6]

While highly effective, it is important to note potential pitfalls. In some cases, deuterated standards can exhibit slight chromatographic separation from the analyte, which can lead to differential matrix effects if not properly managed during method development.[1][7]

Performance Comparison: Deuterated vs. Structural Analog IS

The superior performance of a deuterated internal standard is evident when comparing key bioanalytical validation parameters. The following table summarizes typical performance data for the quantification of dextroamphetamine using its deuterated analog (this compound) versus a structural analog.

Parameter This compound (SIL-IS) Structural Analog IS Regulatory Acceptance Criteria (FDA/EMA)
Precision (%CV) < 5%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 5%± 15%Within ± 15% (± 20% at LLOQ)
Matrix Factor (%CV) ≤ 5%≤ 15%IS-Normalized MF should be ≤ 15%
Recovery Consistency (%CV) < 10%< 20%Should be consistent, precise, and reproducible

Data are representative and illustrate typical performance advantages.

As shown, the use of this compound results in significantly lower variability (CV) and higher accuracy (Bias), demonstrating its superior ability to correct for analytical variations.

Experimental Protocols and Methodologies

A robust and reliable bioanalytical method requires rigorous validation.[4] The following sections detail a representative experimental protocol for method validation using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Dextroamphetamine in Human Plasma

Objective: To validate a method for the quantification of dextroamphetamine in human plasma using this compound as the internal standard, in accordance with FDA and EMA guidelines.[8]

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of dextroamphetamine and this compound in methanol (B129727) at a concentration of 1 mg/mL.[3]

  • Prepare separate working solutions by diluting the stock solutions with 50:50 methanol:water.[3]

  • Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the dextroamphetamine working solutions.[9]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution (internal standard).

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.[8]

  • Ionization: Electrospray Ionization (ESI)

  • MRM Transitions:

    • Dextroamphetamine: e.g., m/z 136.1 → 119.1

    • This compound: e.g., m/z 141.1 → 124.1

4. Method Validation Parameters: The method must be validated for selectivity, accuracy, precision, linearity, recovery, and stability according to regulatory guidelines.[5][10]

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no interference at the retention times of the analyte and IS.[10]

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days.[10]

  • Matrix Effect: Evaluate the effect of the biological matrix on ionization by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.[3]

Visualizing Workflows and Pathways

Bioanalytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating a bioanalytical method using a deuterated internal standard.

G cluster_prep 1. Preparation & Planning cluster_dev 2. Method Development cluster_val 3. Method Validation cluster_analysis 4. Sample Analysis P1 Define Method Requirements (Analyte, Matrix, Range) P2 Select & Procure This compound IS P1->P2 P3 Prepare Stock & Working Solutions P2->P3 D1 Optimize Sample Prep (e.g., LLE, SPE) P3->D1 D2 Optimize LC Conditions (Column, Mobile Phase) D1->D2 D3 Optimize MS/MS Detection (MRM Transitions) D2->D3 V1 Selectivity (6+ Blank Lots) D3->V1 V2 Linearity & Range (Calibration Curve) V1->V2 V3 Accuracy & Precision (Intra/Inter-Day Runs) V2->V3 V4 Matrix Effect (IS-Normalized) V3->V4 V5 Recovery & Stability (Freeze-Thaw, Bench-Top) V4->V5 S1 Process Study Samples with Calibrators & QCs V5->S1 S2 Acquire Data (LC-MS/MS) S1->S2 S3 Quantify Results (Ratio of Analyte/IS) S2->S3 S4 Report Concentrations S3->S4

Caption: A workflow for bioanalytical method validation using a deuterated standard.

Signaling Pathway of Dextroamphetamine

Dextroamphetamine primarily exerts its effects by increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft.[11]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DEX Dextroamphetamine DAT Dopamine Transporter (DAT) DEX->DAT Blocks Reuptake & Reverses Transport NET Norepinephrine Transporter (NET) DEX->NET Blocks Reuptake & Reverses Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DEX->VMAT2 Disrupts Storage Dopamine_Synapse Increased Dopamine DAT->Dopamine_Synapse Release NE_Synapse Increased Norepinephrine NET->NE_Synapse Release VMAT2->Dopamine_Synapse Release Dopamine_Vesicle Dopamine (Vesicle) Dopamine_Vesicle->VMAT2 NE_Vesicle Norepinephrine (Vesicle) NE_Vesicle->VMAT2 D_Receptor Dopamine Receptors Dopamine_Synapse->D_Receptor NE_Receptor Adrenergic Receptors NE_Synapse->NE_Receptor Effect Increased Neuronal Signaling (Focus, Alertness) D_Receptor->Effect NE_Receptor->Effect

Caption: The mechanism of action for Dextroamphetamine in the neuronal synapse.

References

Safety Operating Guide

Proper Disposal of Dextroamphetamine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of dextroamphetamine-d5, a controlled substance, is critical for laboratory safety, environmental protection, and regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste streams effectively.

Regulatory Framework

The disposal of controlled substances is primarily governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Key regulations stipulate that controlled substances must be rendered "non-retrievable," meaning they cannot be transformed into a physical or chemical state as a controlled substance or its analogue.[1] Facilities must also comply with all applicable federal, state, and local laws.[2]

Disposal Options for this compound

Research facilities have several DEA-compliant options for the disposal of expired, unwanted, or unusable this compound. The selection of a method will depend on the quantity of the substance, the facility's registration status, and state and local regulations.

Disposal MethodDescriptionBest ForKey Considerations
Reverse Distributor Transferring the controlled substance to a DEA-registered reverse distributor for return to the manufacturer or for disposal.[3][4]Unused and expired medications, particularly those in their original packaging.[3][5]This method shifts the burden of hazardous waste management to the reverse distributor.[3] Requires completion of DEA Form 41 or Form 222.[4]
Incineration High-temperature destruction that renders the substance non-retrievable.[5][6]Both hazardous and non-hazardous pharmaceutical waste.[3][6]Must be performed at an EPA-approved and DEA-registered facility.[7]
Chemical Deactivation Using a chemical solution to neutralize the active pharmaceutical ingredient.[5][7]Small quantities of controlled substances.The resulting mixture must be disposed of in accordance with hazardous waste regulations if applicable.[1]
Law Enforcement Take-Back Programs Surrendering the substance to law enforcement at a designated collection site or event.[7][8]Small quantities from ultimate users, but may be an option for some research facilities depending on local regulations.Primarily designed for public disposal of unused medications.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of this compound in a laboratory setting.

1. Segregation and Labeling:

  • Immediately segregate this compound waste from other chemical and biological waste streams.

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and include the chemical name.[6][10]

2. Documentation:

  • Maintain meticulous records of all this compound waste.[5]

  • For on-site destruction, two authorized employees must witness the entire process and sign a destruction log.[1]

  • Complete DEA Form 41, "Registrants Inventory of Drugs Surrendered," for all disposals. This form must be kept on file for at least two years.[4]

3. Selection of Disposal Method:

  • Based on the quantity of waste and institutional policies, choose an appropriate disposal method from the table above.

  • For larger quantities, utilizing a reverse distributor is often the most practical and compliant option.[4]

4. On-Site Destruction (if applicable and permitted):

  • If performing chemical deactivation on-site, ensure the process renders the this compound non-retrievable.[1]

  • Follow all safety precautions outlined in the Safety Data Sheet (SDS), including the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[11][12]

  • The entire process should be conducted in a well-ventilated area or a chemical fume hood.[11]

5. Off-Site Disposal:

  • If using a reverse distributor or a licensed hazardous waste contractor, ensure they are DEA-registered for handling controlled substances.

  • Package the waste securely for transport in accordance with all Department of Transportation (DOT) regulations.[13]

6. Final Disposal Confirmation:

  • Obtain and retain all documentation from the disposal vendor, including certificates of destruction.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Dextroamphetamine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_decision Disposal Method Selection cluster_pathways Disposal Pathways cluster_completion Completion start This compound Waste Generated segregate Segregate and Label Waste Container start->segregate document_initial Initiate DEA Form 41 and Internal Log segregate->document_initial decision Select Disposal Method document_initial->decision reverse_distributor Engage DEA-Registered Reverse Distributor decision->reverse_distributor Reverse Distribution incineration Contact Approved Waste Hauler decision->incineration Incineration chemical_deactivation Perform On-site Chemical Deactivation decision->chemical_deactivation Chemical Deactivation package_ship Package and Ship According to Regulations reverse_distributor->package_ship rd_disposal Reverse Distributor Manages Disposal package_ship->rd_disposal final_documentation Complete and File DEA Form 41 rd_disposal->final_documentation transport_incineration Transport to DEA/EPA Approved Incinerator incineration->transport_incineration incinerate Incineration transport_incineration->incinerate incinerate->final_documentation verify_non_retrievable Verify 'Non-Retrievable' Status chemical_deactivation->verify_non_retrievable dispose_residue Dispose of Residue as Hazardous Waste verify_non_retrievable->dispose_residue dispose_residue->final_documentation retain_records Retain All Records for at Least 2 Years final_documentation->retain_records end Disposal Complete retain_records->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dextroamphetamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Dextroamphetamine-d5, a deuterated analog of a Schedule II controlled substance. All personnel must adhere to these procedures to ensure personal safety and regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals. Strict adherence to the following operational and disposal plans is mandatory to minimize exposure risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Protocols

When handling this compound, a substance that can be fatal if swallowed and toxic upon skin contact or inhalation, a multi-layered approach to personal protection is essential. The following table summarizes the required PPE and handling guidelines.

PPE / ProtocolSpecifications and Procedures
Gloves Double Gloving Required. Use powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change outer gloves every 30-60 minutes or immediately upon contamination.[1][2]
Eye Protection Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes.[3]
Lab Coat/Gown A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2]
Respiratory Protection An N95 respirator or a higher level of respiratory protection should be used when handling the powder form of the compound, during spill cleanup, or when aerosols may be generated.[1][3] Surgical masks are not a substitute.
Hand Hygiene Wash hands thoroughly with soap and water before donning the first pair of gloves and after removing all PPE.[2]
Work Area All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
Eating and Drinking Eating, drinking, and smoking are strictly prohibited in any area where this compound is handled or stored.[5][6]

Operational Workflow for Handling this compound

The following diagram outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Waste Management cluster_disposal Disposal a Receive and Log Compound b Don Personal Protective Equipment (PPE) a->b c Work in Chemical Fume Hood b->c d Perform Experimental Procedures c->d e Decontaminate Work Surfaces & Glassware d->e f Segregate and Label Hazardous Waste e->f g Doff PPE in Designated Area f->g h Wash Hands Thoroughly g->h i Store Waste in Secure Location h->i j Contact EHS for Reverse Distributor Pickup i->j k Complete DEA Form 41 j->k

Workflow for Safe Handling of this compound

Disposal Plan: A Step-by-Step Guide

The disposal of this compound is strictly regulated. As a Schedule II controlled substance, it must not be disposed of in regular trash or down the drain.

Step 1: Waste Segregation and Collection

  • Recoverable Quantities: Any unused or expired this compound, including material from spills, must be collected and treated as hazardous waste.

  • Contaminated Materials: All items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

  • Non-Recoverable Waste: For empty vials or containers where the remaining residue cannot be drawn out, the container should be disposed of in a biohazard sharps container. The usage log should reflect a zero balance for that container.[1]

Step 2: Decontamination

  • Glassware: Reusable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste.

  • Work Surfaces: Decontaminate all surfaces where the compound was handled using a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

Step 3: Storage of Waste

  • All hazardous waste containers must be securely sealed and stored in a designated and locked satellite accumulation area within the laboratory.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the disposal of the this compound waste.

  • Disposal will be handled by a licensed reverse distributor for controlled substances.[1][6]

  • Proper documentation, including a DEA Form 41 for the destruction of controlled substances, must be completed in the presence of two authorized personnel.[1]

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.

  • Wash the affected area with plenty of soap and water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do not induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area as described above.

  • Report the spill to your EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.